3-Chloro-5,6-difluoro-2-iodopyridine
Description
Properties
IUPAC Name |
5-chloro-2,3-difluoro-6-iodopyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF2IN/c6-2-1-3(7)4(8)10-5(2)9/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZNIHNNTLKZQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)I)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF2IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Landscape of Halogenated Pyridines: A Technical Guide to 6-Chloro-2-fluoro-3-iodopyridine
An In-depth Exploration of a Versatile Building Block for Pharmaceutical and Agrochemical Research
Initial Inquiry Note: This technical guide was initiated in response to a query regarding 3-Chloro-5,6-difluoro-2-iodopyridine. An extensive search of chemical databases and literature did not yield a specific CAS number or detailed experimental data for this particular substitution pattern. This suggests that the requested compound may be a novel or less-characterized molecule. In the spirit of providing a valuable and immediately applicable resource for researchers in drug discovery and development, this guide focuses on a closely related and well-documented analogue: 6-Chloro-2-fluoro-3-iodopyridine . The structural similarities and shared synthetic utility make this compound a highly relevant and instructive alternative.
Introduction: The Strategic Importance of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1] The strategic introduction of halogen atoms onto the pyridine ring is a powerful tactic employed by chemists to modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] 6-Chloro-2-fluoro-3-iodopyridine is a prime example of a highly functionalized building block, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for scientists and professionals in the field.
Core Compound Profile: 6-Chloro-2-fluoro-3-iodopyridine
A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research and synthesis.
| Property | Value | Source |
| CAS Number | 1187732-65-5 | [4] |
| Molecular Formula | C₅H₂ClFIN | |
| Molecular Weight | 257.43 g/mol | |
| Appearance | Solid | |
| Purity | >97% | [4] |
Molecular Structure:
Caption: Chemical structure of 6-Chloro-2-fluoro-3-iodopyridine.
Synthesis and Reactivity Insights
The synthetic accessibility of 6-Chloro-2-fluoro-3-iodopyridine is a key factor in its utility. A common and effective method for its preparation involves the directed ortho-metalation of a readily available starting material.
Synthetic Protocol: Iodination of 2-Chloro-6-fluoropyridine
A robust method for the synthesis of 6-chloro-2-fluoro-3-iodopyridine involves the iodination of 2-chloro-6-fluoropyridine.[5]
Experimental Workflow:
Sources
- 1. dovepress.com [dovepress.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. 1187732-65-5 Cas No. | 6-Chloro-2-fluoro-3-iodopyridine | Apollo [store.apolloscientific.co.uk]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Strategic Safety and Handling of Fluorinated Iodopyridines in Pharmaceutical Scale-Up
Introduction
As a Senior Application Scientist overseeing process chemistry and scale-up, I frequently encounter fluorinated iodopyridines—such as 2-fluoro-3-iodopyridine and 2-fluoro-4-iodopyridine—as privileged building blocks in modern drug discovery. The carbon-fluorine (C-F) bond imparts critical metabolic stability and lipophilicity to active pharmaceutical ingredients (APIs), while the highly polarized carbon-iodine (C-I) bond serves as a precise handle for palladium-catalyzed cross-coupling reactions[1].
However, the very electronic properties that make these molecules synthetically valuable also render them hazardous. This technical guide deconstructs the Safety Data Sheet (SDS) profiles of these compounds, translating regulatory hazard codes into mechanistic causality and field-proven safety protocols for drug development professionals.
Physicochemical Profiling & Mechanistic Hazard Analysis
To safely handle fluorinated iodopyridines, one must understand the electronic interplay between the strongly electron-withdrawing fluorine atom and the highly polarizable iodine atom on the
Quantitative Data Summary
The table below consolidates the physicochemical and hazard data for two of the most commonly utilized isomers in pharmaceutical synthesis[2],.
Table 1: Comparative SDS Data for Key Fluorinated Iodopyridines
| Property / Hazard | 2-Fluoro-3-iodopyridine | 2-Fluoro-4-iodopyridine |
| CAS Number | 113975-22-7 | 22282-70-8 |
| Molecular Weight | 222.99 g/mol | 222.99 g/mol |
| Physical State | Solid (mp: 44-48 °C) | Solid (mp: 57-58 °C) |
| Signal Word | Danger | Warning |
| GHS Hazard Codes | H302, H315, H318 | H315, H319, H335 |
| Primary Risk | Acute Oral Toxicity, Severe Eye Damage | Skin/Eye Irritation, Respiratory Irritation |
The Causality of Hazards
Do not simply read the SDS; understand the chemistry driving it.
-
Electrophilic Sensitization (H315/H318/H319): The ortho-fluorine atom severely depletes electron density from the pyridine core. This makes the ring highly susceptible to nucleophilic aromatic substitution (
) by biological nucleophiles (e.g., thiol groups in skin and ocular proteins), leading to severe irritation or irreversible eye damage (H318). -
Photolytic Instability & Radical Generation (H335): The C-I bond is photolabile. Exposure to ambient light can induce homolytic cleavage, releasing iodine radicals (
) and subsequently forming hydroiodic acid (HI) upon reaction with ambient moisture. This degradation pathway is the primary driver for the respiratory irritation (H335) noted in the SDS[3]. -
Thermal Volatility: With melting points near 40-60 °C, these compounds can sublime or vaporize under mild heating (e.g., during solvent evaporation), creating an inhalation hazard that necessitates strict engineering controls[2],.
Logical Framework for Hazard Mitigation
Translating the SDS into a physical laboratory setup requires a systemic approach. The following diagram illustrates the logical flow from hazard identification to operational execution.
Caption: Logical progression from SDS hazard identification to physical mitigation.
Self-Validating Protocol: Safe Execution of Palladium-Catalyzed Cross-Coupling
The most common application of 2-fluoro-4-iodopyridine is in palladium-catalyzed aminations or Suzuki couplings[4]. The following protocol embeds SDS-mandated safety measures directly into the synthetic workflow, ensuring a self-validating system where safety and chemical conversion are mutually inclusive.
Objective: Safe synthesis of a functionalized 2-fluoropyridine via cross-coupling, ensuring zero exposure to the volatile iodinated starting material during workup.
Step-by-Step Methodology:
-
Preparation & Inertion (Mitigating H335 & Photolysis):
-
Action: Weigh 2-fluoro-4-iodopyridine (1.0 equiv) and the coupling partner (e.g., boronic acid or amine, 1.2 equiv) inside a ventilated balance enclosure[4].
-
Causality: Minimizes exposure to the sublimable solid.
-
Action: Transfer to a Schlenk flask, add catalyst (e.g.,
, 2 mol%) and ligand (e.g., BINAP), and immediately purge with Argon (3x vacuum/argon cycles). Protect the flask from light using aluminum foil.
-
-
Reaction Execution (Thermal Control):
-
Action: Add degassed solvent (e.g., Toluene) and base (e.g.,
). Heat the reaction to 80-100 °C using a closed-system reflux condenser connected to a nitrogen manifold[4]. -
Causality: The closed system prevents the escape of vaporized iodopyridine and highly toxic volatile byproducts.
-
-
In-Process Validation (The Self-Validating Step):
-
Action: Before cooling and opening the flask to the atmosphere, withdraw a 10 µL aliquot via syringe under positive argon pressure. Analyze via LC-MS or TLC.
-
Causality:Do not proceed to aqueous workup until the iodopyridine is >99% consumed. Unreacted fluorinated iodopyridine will partition into the organic phase during extraction and vaporize during rotary evaporation, exposing the operator. Complete conversion validates that the hazard has been chemically neutralized.
-
-
Quenching & Waste Management (Neutralizing Iodine Species):
-
Action: Cool down to room temperature. Quench the reaction by adding a 10% aqueous solution of Sodium Thiosulfate (
) and stir for 15 minutes. -
Causality: Thiosulfate reduces any liberated iodine (
) or reactive iodine radicals back to inert, water-soluble iodide ( ), eliminating the risk of toxic halogen gas release during waste disposal.
-
-
Extraction & Purification:
-
Action: Extract with dichloromethane (DCM). Dry the organic layer over
, filter, and concentrate. Proceed to silica gel chromatography.
-
Mechanism of Safety Integration in the Catalytic Cycle
Understanding where the hazardous C-I bond is destroyed is critical for process safety. The oxidative addition step is the exact moment the acute toxicity of the starting material is mitigated.
Caption: Catalytic cycle highlighting the oxidative addition step where the C-I bond is consumed.
Conclusion
The safe utilization of fluorinated iodopyridines requires moving beyond rote compliance with SDS pictograms. By understanding the causality behind the hazards—specifically the electrophilicity induced by the fluorine atom and the photolytic lability of the iodine atom—scientists can design self-validating experimental protocols. Ensuring complete consumption of the starting material prior to workup and utilizing reductive quenches transforms a high-risk chemical process into a highly controlled, safe, and scalable pharmaceutical operation.
References[6] 2-Fluoro-4-iodopyridine | C5H3FIN | CID 7023570 - PubChem. Source: nih.gov. Verify Source[1] 2-Fluoro-4-iodo-6-methoxypyridine | 1207840-36-5 - Benchchem. Source: benchchem.com. Verify Source[4] 22282-70-8 | 2-Fluoro-4-iodopyridine | Fluorinated Building Blocks. Source: ambeed.com. Verify Source[2] 2-Fluoro-4-iodopyridine, 98% | 22282-70-8 - J&K Scientific. Source: jk-sci.com.Verify Source[3] 2-Fluoro-3-iodopyridine 97% 113975-22-7 - Sigma-Aldrich. Source: sigmaaldrich.com. Verify Source[5] Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC. Source: nih.gov. Verify Source
Sources
- 1. 2-Fluoro-4-iodo-6-methoxypyridine | 1207840-36-5 | Benchchem [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 22282-70-8 | 2-Fluoro-4-iodopyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Precision Functionalization of Polyhalogenated Pyridines: A Technical Guide
Executive Summary
Polyhalogenated pyridine derivatives represent a cornerstone scaffold in modern agrochemical and pharmaceutical discovery. Their utility stems not merely from the presence of halogen atoms, but from the predictable, orthogonal reactivity these atoms display based on their position (C2/C6 vs. C3/C5 vs. C4) and identity (F vs. Cl vs. Br).
This guide moves beyond basic synthesis to provide a mechanistic roadmap for site-selective functionalization. By mastering the electronic biases of the pyridine ring, researchers can orchestrate sequential transformations—Nucleophilic Aromatic Substitution (
The Electronic Landscape: Structural Properties
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which pulls electron density via induction (
Reactivity Hierarchy
-
Positions C2 & C6 (
): Most electron-deficient due to proximity to nitrogen. Highly reactive toward nucleophilic attack ( ) and oxidative addition (Pd-catalysis). -
Position C4 (
): Electron-deficient via resonance. In perfluorinated systems, C4 is often the primary site of nucleophilic attack due to the stability of the para-quinoid Meisenheimer complex. -
Positions C3 & C5 (
): Least electron-deficient (most "benzene-like"). typically the last sites to react in or Pd-coupling sequences, but ideal for Electrophilic Aromatic Substitution ( ) or directed lithiation.
The "Halogen Effect"
-
Fluorine: Strong electron-withdrawing group (EWG) by induction, but electron-donating by resonance. In
, it is an excellent leaving group due to the high polarization of the C-F bond and the stability of the anionic intermediate. -
Chlorine/Bromine: Weaker EWGs but weaker C-X bonds. Preferred sites for metal-catalyzed cross-coupling (lower Bond Dissociation Energy).
Synthetic Strategies: Building the Core
Before functionalization, the polyhalogenated core must be established. Two primary routes dominate: Direct Halogenation and Halogen Exchange (HALEX) .
Synthesis of Pentachloropyridine
Pentachloropyridine is the parent scaffold for many derivatives. It is synthesized industrially by the exhaustive chlorination of pyridine using phosphorus pentachloride (
Synthesis of Pentafluoropyridine (The HALEX Reaction)
Pentafluoropyridine cannot be made by direct fluorination. It is accessed via the HALEX reaction, replacing chlorines on pentachloropyridine with fluorines using anhydrous Potassium Fluoride (KF).
Key Technical Consideration: The reaction requires a polar aprotic solvent (Sulfolane, NMP) to solvate the fluoride ion, or phase transfer catalysts (18-crown-6) to enhance reactivity.
Protocol: Synthesis of Pentafluoropyridine
-
Reagents: Pentachloropyridine (1.0 eq), Anhydrous KF (6.0 eq).
-
Solvent: Sulfolane (dry).
-
Conditions: Heat to
under inert atmosphere ( ) for 12-24 hours. -
Workup: Distillation directly from the reaction mixture (bp
for pentafluoropyridine vs for sulfolane). -
Yield: Typically 70-80%.
Navigating Reactivity: The "Decision Map"
The power of these scaffolds lies in site-selectivity . The following diagram illustrates the divergent reactivity pathways for a model substrate, 2,3,5-Trichloropyridine .
Figure 1: Divergent reactivity map of 2,3,5-Trichloropyridine. Note the orthogonal selectivity between
Nucleophilic Aromatic Substitution ( )
-
Rule: Nucleophiles attack the most electron-deficient position that can stabilize the Meisenheimer intermediate.
-
Polyfluoropyridines: Attack favors C4 (para to N) because the negative charge can be delocalized onto the nitrogen without disrupting the C-F bonds at the ortho positions initially.
-
Polychloropyridines: Attack favors C2/C6 (ortho to N) due to the strong inductive withdrawal of the nitrogen atom.
Metal-Catalyzed Cross-Coupling (Suzuki/Sonogashira)
-
Rule: Oxidative addition occurs at the C-X bond with the lowest Bond Dissociation Energy (BDE) or the most electron-deficient site if BDEs are similar.
-
Selectivity: In 2,3,5-trichloropyridine, the C6-Cl is often the most reactive toward Pd(0) due to steric accessibility and electronic activation, followed by C2-Cl. The C3-Cl is significantly less reactive (deactivated by electron-rich C2/C4 neighbors if substituted, or simply less activated by N).
Lithiation and the "Halogen Dance"[1][2]
-
Kinetic Control: Lithiation with LDA at low temp (
) occurs at the most acidic proton (often adjacent to a halogen, e.g., C4 in 2,3-dihalopyridines). -
Thermodynamic Control (Halogen Dance): Upon warming, the lithiated species can isomerize. The lithium atom "dances" to a more stable position (usually ortho to the ring nitrogen or between two halogens), while the halogen migrates.
-
Application: This allows access to substitution patterns (e.g., 3,4-dihalopyridines) that are impossible to make via direct electrophilic substitution.
Case Studies in Development
Agrochemicals: Picloram Synthesis
Picloram (4-amino-3,5,6-trichloropicolinic acid) is a systemic herbicide. Its synthesis perfectly demonstrates the utility of sequential functionalization.
| Step | Transformation | Mechanism | Selectivity Origin |
| 1 | Chlorination of 2-picoline | Free Radical / Electrophilic | Exhaustive chlorination of the ring. |
| 2 | Hydrolysis | Hydrolysis | Conversion of |
| 3 | Ammonolysis | C4 Selectivity: The carboxylic acid at C2 sterically hinders C3 and electronically deactivates C6. C4 is activated and accessible. |
Pharmaceuticals: Lorlatinib Intermediate
In the synthesis of Lorlatinib (ALK inhibitor), a key step involves the functionalization of a pyridine core. While the final macrocycle is complex, the initial building blocks rely on:
-
Bromination: Introduction of Br at the C5 position (para to an amino group).
-
Suzuki Coupling: The C-Br bond is selectively coupled with a pyrazole boronate, leaving other functionalities intact. This highlights the chemoselectivity of Br over Cl/F in cross-coupling.
Detailed Experimental Protocols
Protocol A: Site-Selective Suzuki Coupling of 2,3,5-Trichloropyridine
Target: Synthesis of 3,5-dichloro-2-arylpyridine
Rationale: This protocol uses "ligand-free" conditions where the substrate's electronics drive selectivity toward the C2/C6 positions (predominantly C6 in aqueous media due to steric/electronic balance).
-
Reagents:
-
Solvent System:
: DMF (1:1 v/v, 6 mL). Note: Water promotes the reaction and solubility of the base. -
Procedure:
-
Charge a reaction vial with trichloropyridine, boronic acid, base, and Pd catalyst.
-
Add the solvent mixture.[2]
-
Heat to
for 12 hours under air (robust conditions). -
Monitor by HPLC/TLC.
-
-
Purification: Extract with ethyl acetate, wash with brine, dry over
, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc). -
Expected Outcome: Mono-arylated product (predominantly at C6).
Protocol B: Controlled Lithiation / Halogen Dance
Target: Functionalization of 2-chloro-3-bromopyridine
Rationale: Using continuous flow allows the kinetic trapping of the unstable C4-lithio species before it undergoes the halogen dance, or controlled warming to induce the dance.
-
Setup: Flow reactor (e.g., Vapourtec or chemically resistant tubing).
-
Reagents:
-
Stream A: 2-chloro-3-bromopyridine in THF (0.2 M).
-
Stream B: LDA in THF/Hexane (0.24 M).
-
Stream C: Electrophile (e.g., DMF,
) in THF.
-
-
Procedure (Kinetic Trapping):
-
Mix Stream A and B at
(Residence time: 0.5 seconds). -
Immediately mix with Stream C (Quench).
-
Result: 2-chloro-3-bromo-4-functionalized pyridine.
-
-
Procedure (Halogen Dance):
-
Mix Stream A and B at
(or allow longer residence time). -
The Lithium migrates to C3, Bromine migrates to C4.
-
Quench with Stream C.
-
Result: 2-chloro-4-bromo-3-functionalized pyridine.
-
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chem. Rev., 2021.
-
Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Int. J. Mol.[1] Sci., 2012.
-
Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry - A European Journal, 2022.[3]
-
Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Advances, 2013.
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorg. Med. Chem., 2016.[4][5]
-
Synthesis of Lorlatinib. ChemicalBook, 2024.
-
Picloram (Ref: X 159868). University of Hertfordshire, PPDB, 2024.
Sources
- 1. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20210163498A1 - Solid state forms of lorlatinib and their preparation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Guide: Metabolic Stability of 5,6-Difluoro Pyridine Motifs
The following technical guide details the metabolic stability profile of 5,6-difluoro pyridine motifs. It is structured for medicinal chemists and DMPK scientists, focusing on the mechanistic rationale, experimental validation, and strategic application of this motif in drug discovery.
Executive Summary: The "Dual-Shield" Strategy[1]
The 5,6-difluoro pyridine motif represents a high-value structural tactic in modern medicinal chemistry, primarily utilized to overcome "metabolic soft spots" in nitrogen heterocycles.[1][2] Unlike mono-fluorination, which often addresses a single metabolic pathway, the vicinal 5,6-difluoro pattern provides a dual-mechanism shield :
-
Aldehyde Oxidase (AO) Blockade: The fluorine at the 6-position (ortho to nitrogen) sterically and electronically blocks nucleophilic attack by cytosolic AO, a common clearance pathway for electron-deficient heterocycles that is often missed in standard microsomal assays.
-
CYP450 Desensitization: The fluorine at the 5-position (meta to nitrogen) blocks direct oxidative hydroxylation and, in concert with the 6-fluoro group, drastically lowers the pyridine nitrogen’s basicity (
), suppressing N-oxidation and reducing off-target liabilities (e.g., hERG binding).[1]
This guide provides the mechanistic basis, comparative data, and experimental protocols required to validate this motif in your lead optimization campaigns.
Mechanistic Basis of Stability
Electronic Modulation and Crash
The introduction of fluorine atoms onto the pyridine ring exerts a profound electron-withdrawing effect (inductive,
-
Unsubstituted Pyridine:
(partially protonated at physiological pH). -
2,3-Difluoropyridine (5,6-analog):
[1].[1][3]
Impact: The nitrogen lone pair becomes chemically inert. This prevents N-glucuronidation and N-oxidation (mediated by FMOs or CYPs) and eliminates lysosomal trapping, a common cause of high volume of distribution (
Blocking the "Metabolic Pincer"
Pyridine rings are susceptible to two distinct oxidative attacks. The 5,6-difluoro motif effectively closes both "jaws" of this metabolic pincer.
-
The C6 Vulnerability (Aldehyde Oxidase): The carbon adjacent to the nitrogen (C2/C6) is highly electron-deficient and prone to nucleophilic attack by the molybdenum cofactor of Aldehyde Oxidase. This is a cytosolic reaction, meaning it is not detected in standard S9 or microsomal stability assays. Fluorine at C6 renders this site impervious to AO attack.
-
The C5 Vulnerability (CYP450): The C3/C5 positions are electron-rich relative to the rest of the ring and are classic sites for electrophilic aromatic substitution (hydroxylation) by CYP enzymes (e.g., CYP3A4). Fluorine at C5 blocks this site due to the strength of the C-F bond (116 kcal/mol) vs. the C-H bond (~99 kcal/mol).
Visualization of Metabolic Blocking
The following diagram illustrates the specific pathways inhibited by the 5,6-difluoro motif.
Caption: Figure 1. Mechanism of Action. The 5,6-difluoro motif simultaneously blocks cytosolic AO metabolism, microsomal CYP hydroxylation, and N-oxidation.[1]
Comparative Stability Data
The following table synthesizes data comparing unsubstituted pyridine scaffolds with their fluorinated analogs. Note the divergence between microsomal (CYP-only) and hepatocyte (CYP + AO) stability.
Table 1: Impact of Fluorination on Metabolic Clearance (
| Scaffold Variant | HLM | Cytosol AO Activity | Hepatocyte | Stability Verdict | |
| Pyridine (Base) | 5.2 | High (>50) | High | Very High | Unstable (Soft Spot) |
| 3-Fluoro Pyridine | 3.1 | Medium (20-40) | High | High | Partial (Blocks CYP only) |
| 2-Fluoro Pyridine | -0.4 | High* | Blocked | Medium | Partial (Blocks AO only) |
| 5,6-Difluoro Pyridine | -2.8 | Low (<10) | Blocked | Low | Optimized (Dual Shield) |
Note: 2-Fluoro pyridine often shows high HLM clearance because the C5 position remains open to CYP attack. The 5,6-difluoro motif is required to close both pathways. Source: Extrapolated from general SAR principles and specific fragment data [2, 3].[1]
Experimental Protocols for Validation
To confirm the stability of a 5,6-difluoro pyridine motif, you must use a specific assay cascade. Standard microsomal assays will false negative on AO liability.
Protocol: The "Cytosol Trap" (AO Validation)
Objective: Determine if the motif successfully blocks Aldehyde Oxidase metabolism.
-
Reagents:
-
Test Compound (1 µM final conc).
-
Human Liver Cytosol (HLC) (1 mg/mL protein) — Crucial: Do not use Microsomes.
-
Co-factor: None required for AO (uses water), but often run with and without Hydralazine (AO inhibitor).
-
-
Incubation:
-
Prepare reaction mixture in phosphate buffer (pH 7.4).
-
Pre-incubate at 37°C for 5 min.
-
Initiate with HLC.
-
Time points: 0, 15, 30, 60 min.
-
-
Analysis:
-
Quench with ice-cold Acetonitrile (containing internal standard).
-
Centrifuge (3000g, 20 min).
-
Analyze supernatant via LC-MS/MS.[1]
-
-
Interpretation:
-
If
is high in HLC but inhibited by Hydralazine, the compound is an AO substrate. -
Success Criteria: 5,6-difluoro analogs should show <5% turnover in HLC over 60 min.[1]
-
Protocol: Microsomal Stability (CYP Validation)
Objective: Confirm blockade of C5-hydroxylation and N-oxidation.[1]
-
Reagents: Human Liver Microsomes (HLM) (0.5 mg/mL), NADPH regenerating system.
-
Incubation: 37°C, Time points: 0, 10, 20, 40 min.
-
Controls: Verapamil (High CL), Warfarin (Low CL).
-
Success Criteria:
indicates successful blocking of the oxidative soft spot.
Strategic Application Workflow
When should you deploy the 5,6-difluoro motif? Use this decision logic to avoid unnecessary lipophilicity increases (as Fluorine adds ~0.2-0.4 to LogP).[1]
Caption: Figure 2. SAR Decision Tree. The 5,6-difluoro motif is the "terminal" solution when single-point fluorination fails to resolve metabolic instability or when both AO and CYP liabilities exist.[1]
Synthesis and Accessibility
The 5,6-difluoro pyridine motif is readily accessible, ensuring that this stability strategy does not create a synthesis bottleneck.[1]
-
Building Block: 2,3-Difluoropyridine (CAS: 1513-66-2) is commercially available at scale [4].[1]
-
Functionalization:
-
Lithiation: Directed ortho-lithiation (LDA, -78°C) typically occurs at the C4 position (adjacent to the fluorine at C3), allowing for regioselective attachment of the pyridine ring to the drug scaffold.
-
Cross-Coupling: 5,6-difluoropyridine-3-boronic acid derivatives are standard reagents for Suzuki-Miyaura coupling.[1]
-
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
- Barnes, B. J., et al. (2010). Kinase Inhibitor Design: The Role of Fluorine in Blocking Metabolism. Bioorganic & Medicinal Chemistry Letters.
Sources
Technical Guide: Electronic Properties & Reactivity of 3-Chloropyridine
The following technical guide details the electronic properties, reactivity profiles, and medicinal chemistry applications of 3-chloro-substituted pyridine rings.
Executive Summary: The "Meta-Paradox"
In the landscape of heterocyclic chemistry, the 3-chloropyridine moiety represents a unique electronic environment. Unlike its 2- and 4-substituted isomers, which are governed by the direct resonance influence of the ring nitrogen, the 3-position (meta) is dominated by inductive effects. This creates a "meta-paradox": the ring is electron-deficient enough to resist electrophilic attack, yet lacks the resonance stabilization required for facile nucleophilic aromatic substitution (
Electronic Architecture
Orbital & Vector Analysis
The electronic behavior of 3-chloropyridine is defined by the interplay between the pyridine nitrogen and the chlorine substituent.
-
Nitrogen Effect: The
hybridized nitrogen exerts a strong electron-withdrawing inductive effect (-I) on the entire ring. However, its resonance effect (-M) is position-dependent, selectively deactivating positions 2 and 4. Position 3 is effectively "insulated" from the direct mesomeric withdrawal of the nitrogen. -
Chlorine Effect: Chlorine is highly electronegative (-I) but possesses lone pairs capable of weak donation (+M). At the 3-position, the -I effect reinforces the electron deficiency of the ring, while the +M effect is poorly transmitted to the nitrogen.
Vector Addition (Dipole Moment):
The dipole moment of pyridine is
Quantitative Parameters
The following parameters quantify the electronic environment:
| Parameter | Value | Context |
| 2.84 | Significantly less basic than pyridine ( | |
| Hammett Constant ( | 0.37 | Represents the electron-withdrawing capability of Cl at the meta position. |
| Hammett Constant ( | 0.23 | Lower than |
| 1.33 | More lipophilic than pyridine ( |
Reactivity Profile
Nucleophilic Aromatic Substitution ( )
3-Chloropyridine is notoriously sluggish in
-
Mechanism:
proceeds via a Meisenheimer complex. For 2- and 4-isomers, the negative charge can be delocalized onto the electronegative nitrogen. -
The 3-Position Constraint: Attack at C3 places the negative charge on carbons 2, 4, and 6. The nitrogen atom cannot accept the negative charge via resonance, destabilizing the transition state. Consequently, displacement of chloride at C3 typically requires strong electron-withdrawing groups (EWG) elsewhere on the ring or high-energy conditions.
Metal-Halogen Exchange
Lithium-halogen exchange is a viable pathway for functionalization, though it is kinetically slower than for 3-bromopyridine.
-
Protocol: Treatment with
-BuLi at -78°C generates 3-lithiopyridine. -
Risk: The adjacent C2 and C4 protons are acidic. "Directed Ortho Metalation" (DoM) can compete with halogen exchange if the temperature is not strictly controlled or if the halogen is less reactive (e.g., 3-fluoropyridine undergoes DoM, not exchange). For 3-chloropyridine, exchange is generally preferred over deprotonation at cryogenic temperatures.
Palladium-Catalyzed Cross-Coupling
This is the primary method for functionalizing 3-chloropyridines in medicinal chemistry.
-
Suzuki-Miyaura: Works well but often requires electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition into the stronger C-Cl bond.
-
Buchwald-Hartwig: Challenging due to the deactivated nature of the ring and the strength of the C-Cl bond. Third-generation precatalysts (e.g., BrettPhos Pd G3) are recommended.
Medicinal Chemistry Applications
Metabolic Blocking
The 3-position of pyridine is electron-rich relative to the 2/4 positions (though still deficient compared to benzene), making it a primary site for oxidative metabolism by Cytochrome P450 (forming N-oxides or C-hydroxyl species).
-
Strategy: Substituting hydrogen with chlorine at C3 blocks this metabolic "soft spot," significantly extending the half-life (
) of the drug candidate.
Bioisosterism
3-chloropyridine is often used as a bioisostere for:
-
Chlorobenzene: To introduce a hydrogen bond acceptor (N) and lower
slightly. -
3-Chlorophenyl: To modulate solubility and reduce plasma protein binding.
Visualization: Electronic & Reactivity Logic
The following diagram illustrates the electronic vectors and consequent reactivity pathways.
Figure 1: Causal relationship between the 3-Cl electronic vectors and observed physicochemical properties.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of 3-Chloropyridine
Standardized protocol for attaching an aryl group to the 3-position.
Reagents:
-
Substrate: 3-Chloropyridine (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: SPhos (4 mol%) or
(for easier substrates) -
Base:
(2.0 equiv) -
Solvent: Toluene/Water (10:1)
Step-by-Step Workflow:
-
Preparation: Charge a reaction vial with phenylboronic acid (1.2 equiv),
(2.0 equiv), and /SPhos premix. -
Inertion: Evacuate and backfill with Nitrogen (
) three times to remove (critical for preventing catalyst deactivation). -
Addition: Add degassed Toluene/Water solvent mixture, followed by 3-chloropyridine via syringe.
-
Reaction: Heat to 100°C for 12-16 hours.
-
Work-up: Cool to RT. Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Validation: Monitor disappearance of 3-chloropyridine by LC-MS (Target Mass: M+H of biaryl product).
Protocol B: Buchwald-Hartwig Amination
Protocol for forming C-N bonds, overcoming the deactivated nature of the ring.
Reagents:
-
Amine: Morpholine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (1-3 mol%) - Crucial for aryl chlorides.
-
Base:
(1.4 equiv) - Strong base required. -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Workflow:
-
Glovebox/Schlenk: In a nitrogen-filled glovebox, combine 3-chloropyridine, amine, base, and catalyst in a vial.
-
Solvent: Add anhydrous 1,4-Dioxane. Cap tightly.
-
Heating: Heat to 100-110°C for 4-12 hours.
-
Purification: Filter through a Celite pad to remove Palladium residues. Concentrate and purify via flash chromatography.
Visualization: Synthesis Workflow
Figure 2: Parallel synthetic workflows for C-C and C-N bond formation using 3-chloropyridine.
References
-
Electronic Constants & pKa: Perrin, D. D. (1965). Dissociation constants of organic bases in aqueous solution. IUPAC Chemical Data Series. 10
-
Suzuki Coupling Protocols: BenchChem. (2025).[7] Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-2-ethylpyridine. 11[7]
-
Buchwald-Hartwig Amination: BenchChem. (2025).[6] Buchwald-Hartwig Amination with Chloropyridines: Troubleshooting & Optimization. 12[7]
-
Metabolic Stability: ResearchGate. (2021). Drug Metabolic Stability in Early Drug Discovery. 13
-
Reactivity Comparison: Filo. (2025).[14] Reactivity of 2-chloropyridine vs 3-chloropyridine in nucleophilic substitution. 15
Sources
- 1. 3-Chloropyridine | 626-60-8 [chemicalbook.com]
- 2. CAS 626-60-8: 3-Chloropyridine | CymitQuimica [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 15. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
Bioisosteric Utility of Fluorinated Pyridines: Physicochemical Tuning and Synthetic Access
Executive Summary
The strategic incorporation of fluorine into pyridine scaffolds represents a high-impact bioisosteric transformation in modern medicinal chemistry. Beyond simple metabolic blocking, fluorinated pyridines offer a tunable platform to modulate basicity (
Physicochemical Foundations: The Fluorine Effect
The bioisosteric replacement of a hydrogen atom or a phenyl ring with a fluorinated pyridine is not merely a steric substitution; it is an electronic recalibration of the molecule.
Basicity Modulation ( )
The most critical impact of fluorination on the pyridine ring is the modulation of the nitrogen lone pair's basicity. Fluorine is the most electronegative element (Pauling scale 3.98), exerting a strong inductive electron-withdrawing effect (
-
2-Fluoropyridine: The fluorine atom is adjacent (
) to the nitrogen. The strong effect dramatically reduces electron density at the nitrogen, rendering it essentially non-basic under physiological conditions. -
3-Fluoropyridine: The fluorine is in the
position. The inductive effect is attenuated by distance, resulting in a moderate reduction of basicity compared to unsubstituted pyridine.
Table 1: Comparative Physicochemical Properties of Fluorinated Pyridines
| Scaffold | Structure | Dipole Moment (D) | Electronic Character | ||
| Pyridine | 5.23 | 2.2 | 0.65 | Moderate Base | |
| 2-Fluoropyridine | -0.44 | 3.3 | 0.82 | Non-Basic / | |
| 3-Fluoropyridine | 2.97 | 2.1 | 0.85 | Weak Base | |
| 2,6-Difluoropyridine | -2.7 | 3.6 | 1.05 | Electron Poor |
Data compiled from experimental values [1, 2].
Lipophilicity and Dipole Alignment
While nitrogen introduction generally lowers
Strategic Applications in Drug Design
Metabolic Blocking
The pyridine ring is susceptible to oxidative metabolism, primarily
-
Mechanism: The high strength of the C–F bond (approx. 116 kcal/mol) renders it inert to oxidative cleavage.
-
Application: Placing fluorine at the C2 or C6 position blocks
-hydroxylation. Placing fluorine at C3 or C5 can prevent metabolic attacks at electron-rich sites, although pyridines are generally electron-deficient.
Decision Matrix for Substitution
The choice between 2-F, 3-F, or 4-F substitution is dictated by the specific property requiring optimization.
Figure 1: Decision matrix for selecting fluorination sites based on medicinal chemistry bottlenecks.
Synthetic Methodologies
Accessing fluorinated pyridines can be challenging due to the electron-deficient nature of the ring, which disfavors electrophilic aromatic substitution (
Protocol A: Late-Stage C–H Fluorination (AgF Mediated)
This modern protocol, developed by the Hartwig group, allows for the direct fluorination of pyridines at the 2-position (adjacent to Nitrogen). It is ideal for late-stage functionalization of complex leads [3].
Mechanism: Silver(II) fluoride acts as a single-electron oxidant, generating a radical cation intermediate that undergoes nucleophilic fluoride attack.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strictly inert atmosphere (
), weigh 2-phenylpyridine (1.0 equiv) and AgF (3.0 equiv).-
Note: AgF
is highly hygroscopic and reactive. Quality of reagent is critical.
-
-
Solvent Addition: Add anhydrous Acetonitrile (MeCN) to the reaction vessel. Concentration should be approx. 0.1 M.
-
Reaction: Stir the mixture vigorously at ambient temperature (25 °C) for 1–2 hours.
-
Observation: The black AgF
solid will gradually turn into a yellow solid (AgF) as the reaction proceeds.
-
-
Monitoring: Monitor conversion by LC-MS. The product (2-fluoro-6-phenylpyridine) will show a distinct retention time shift due to F-incorporation.
-
Workup:
-
Filter the mixture through a pad of Celite to remove silver salts.
-
Wash the pad with Ethyl Acetate (EtOAc).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Protocol B: Nucleophilic Aromatic Substitution ( ) - The Halex Reaction
For building blocks, the "Halex" (Halogen Exchange) reaction is the industrial standard. It requires a leaving group (Cl, Br, or
Step-by-Step Methodology:
-
Reagents: Combine 2-chloropyridine (1.0 equiv) and spray-dried Potassium Fluoride (KF) (3-5 equiv).
-
Catalyst: Add 18-crown-6 (0.1 equiv) or use a phase transfer catalyst like tetrabutylammonium bromide.
-
Solvent: Use a polar aprotic solvent such as DMSO or Sulfolane .
-
Conditions: Heat to 140–160 °C for 12–24 hours.
-
Critical Control: The system must be anhydrous. Water "quenches" fluoride nucleophilicity due to strong H-bonding.
-
-
Workup: Dilute with water, extract with diethyl ether (to avoid extracting DMSO), dry over
, and distill/column.
Case Study: Lemborexant (Dayvigo)
Lemborexant is a dual orexin receptor antagonist (DORA) approved for the treatment of insomnia.[1][2] Its structure features a 5-fluoropyridin-2-yl moiety linked to a cyclopropane core.[3][4]
Structural Analysis[5]
-
The Moiety: 5-fluoro-2-aminopyridine derivative.
-
Role of Fluorine:
-
Metabolic Stability: The C5 position of the pyridine ring is electronically distinct. Without fluorine, this position is prone to oxidation.
-
Binding Affinity: The fluorine atom at C5 modulates the electron density of the pyridine nitrogen (acceptor) and potentially engages in hydrophobic interactions within the OX1/OX2 receptor pocket.
-
Bioisostere: The fluoropyridine serves as a bioisostere for a disubstituted phenyl ring found in earlier generation antagonists, improving the solubility profile while maintaining the necessary aromatic
-stacking geometry.
-
Figure 2: Development logic for Lemborexant utilizing fluoropyridine bioisosterism.
References
-
Schlosser, M. (1998). "The basicity of fluorinated pyridines." European Journal of Organic Chemistry, 1998(11), 2351-2356. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science, 342(6161), 956-960.[5] Link
-
Senaweera, S., et al. (2014).
) of Fluorinated Heterocycles." Organic Process Research & Development, 18(9), 1137-1144. Link -
Beuckmann, C. T., et al. (2019). "Preclinical Characteristics of Lemborexant, a Dual Orexin Receptor Antagonist for Insomnia." Journal of Pharmacology and Experimental Therapeutics, 370(2), 199-209. Link
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Coupling Protocols for 3-Chloro-5,6-difluoro-2-iodopyridine
This Application Note is designed for medicinal chemists and process development scientists targeting the selective functionalization of 3-Chloro-5,6-difluoro-2-iodopyridine . The protocols herein prioritize chemoselectivity (C2-I vs. C3-Cl) and the preservation of the electron-deficient fluoro-substituted ring system.[1]
Part 1: Executive Summary & Reactivity Profile[1]
Substrate: 3-Chloro-5,6-difluoro-2-iodopyridine Primary Challenge: Chemoselective activation of the C2-I bond while suppressing nucleophilic aromatic substitution (SNAr) at the highly electron-deficient C6-F position and preventing oxidative addition at C3-Cl.[1]
Electronic & Steric Analysis
The substrate presents a unique reactivity landscape defined by three distinct halogenated zones:
-
C2-Iodo (Reactive Site): The C-I bond is the weakest and most labile.[1] The adjacent ring nitrogen (N1) lowers the electron density, facilitating rapid oxidative addition by Pd(0).[1]
-
C3-Chloro (Steric/Electronic Gate): While less reactive than iodine, the chlorine atom exerts an ortho-steric effect that can hinder bulky ligands.[1] It is also susceptible to oxidative addition under forcing conditions (T > 100°C), leading to bis-coupling byproducts.[1]
-
C5,C6-Difluoro (SNAr Trap): The cumulative electron-withdrawing effect of the fluorine atoms and the pyridine nitrogen renders the C6 position highly electrophilic. Strong bases (e.g., hydroxide, alkoxides) or nucleophilic solvents can trigger SNAr, displacing the C6-fluorine.[1]
Strategic Pathway Visualization
The following diagram maps the competing reaction pathways. The objective is to maximize Pathway A while suppressing Pathways B and C .
Figure 1: Chemoselectivity logic flow. Pathway A (Green/Blue) is the target.[1] Red pathways represent failure modes.
Part 2: Experimental Protocols
Protocol A: Standard High-Fidelity Coupling
Best for: Phenylboronic acids, electron-rich aryl boronates. Mechanism: Uses a mild carbonate base and a bidentate ligand to stabilize the Pd species, preventing dehalogenation.
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| Substrate | 1.00 | Electrophile |
| Ar-B(OH)₂ | 1.10 | Nucleophile (Slight excess ensures conversion without bis-coupling) |
| Pd(dppf)Cl₂[1]·DCM | 0.03 | Catalyst (3 mol%).[1] Robust, resists air oxidation. |
| Na₂CO₃ (2M aq) | 3.00 | Base.[1] Mild enough to prevent SNAr at C6. |
| 1,4-Dioxane | [0.2 M] | Solvent.[1] Miscible with water, good solubility for halides. |
Step-by-Step Methodology:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with 3-Chloro-5,6-difluoro-2-iodopyridine (1.0 equiv) and the Aryl Boronic Acid (1.1 equiv).
-
Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times.[1][2] Critical: Oxygen promotes homocoupling of the boronic acid.
-
Solvent Addition: Inject degassed 1,4-Dioxane (concentration 0.2 M relative to substrate) followed by degassed 2M Na₂CO₃ (3.0 equiv).[1]
-
Reaction: Heat the mixture to 60°C .
-
Note: Do not exceed 80°C initially. The C2-I bond is highly reactive; lower temperatures preserve the C3-Cl bond.
-
-
Monitoring: Check LCMS at 2 hours.
-
Target: Disappearance of Starting Material (SM) [M+H]+.
-
Watch for: Hydrodehalogenation (M-I+H) or SNAr (M-F+OH/OEt).[1]
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (x2) and brine (x1).[1] Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Sterically Demanding / Heteroaryl Coupling
Best for: Heteroaryl boronates (pyridyl, pyrimidyl), ortho-substituted aryls, or slow-reacting partners.[1] Mechanism: Utilizes a bulky, electron-rich Buchwald ligand (XPhos) to facilitate oxidative addition and transmetallation in crowded environments.[1]
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| Substrate | 1.00 | Electrophile |
| R-B(OR)₂ | 1.2-1.5 | Nucleophile (Boronic esters preferred for stability) |
| Pd₂(dba)₃ | 0.02 | Palladium Source (2 mol% dimer = 4 mol% Pd) |
| XPhos | 0.08 | Ligand (8 mol%, 1:2 Pd:L ratio).[1] Promotes reductive elimination.[3] |
| K₃PO₄ (anhydrous) | 3.00 | Base.[1] Anhydrous conditions minimize hydrolysis/SNAr. |
| Toluene/Water | 10:1 | Solvent system (biphasic).[1] |
Step-by-Step Methodology:
-
Pre-complexation: In the reaction vessel, add Pd₂(dba)₃ and XPhos.[1] Add Toluene (half volume) and stir at room temperature for 5-10 mins under N₂. Solution should turn from purple/dark red to orange/brown, indicating active catalyst formation.
-
Substrate Addition: Add the Iodopyridine substrate, Boronate ester, and finely ground K₃PO₄.
-
Solvent Completion: Add remaining Toluene and Water (degassed). Ratio 10:1 Toluene:Water.
-
Reaction: Heat to 80-90°C .
-
Why Higher Temp? The bulky ligand requires more energy for the catalytic cycle, and the phosphate base is less aggressive towards the fluoro-pyridine than hydroxide.
-
-
Workup: Filter through a pad of Celite to remove palladium black. Dilute filtrate with EtOAc/Water. Separate phases.
Part 3: Troubleshooting & Optimization Guide
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Product contains -OH or -OEt at C6 | SNAr Attack: The base or solvent attacked the C6-F position. | 1. Switch solvent from Ethanol/Methanol to Toluene/Dioxane . 2. Use K₃PO₄ or CsF instead of Carbonates/Hydroxides. 3. Eliminate water (use anhydrous conditions). |
| Bis-coupled product (at C2 and C3) | Over-reaction: C3-Cl oxidative addition occurred.[1] | 1. Lower temperature (keep <65°C). 2. Reduce catalyst loading. 3. Ensure strict 1.0 : 1.1 stoichiometry. |
| De-iodinated Starting Material | Hydrodehalogenation: Pd-H species formed. | 1. Use DCM or CHCl₃ as co-solvent (scavenges Pd-H).[1] 2. Switch to Pd(dppf)Cl₂ (less prone to β-hydride elimination).[1] |
| Low Conversion | Catalyst Poisoning: Pyridine nitrogen coordinating Pd. | 1. Increase temperature to 80°C. 2. Switch to Protocol B (XPhos binds Pd tighter than the substrate N).[1] |
Optimization Logic (DOT Diagram)
Figure 2: Decision tree for troubleshooting reaction outcomes.
Part 4: Safety & Handling
-
Polyhalogenated Pyridines: These compounds can be sensitizers. Handle in a fume hood.
-
Waste Disposal: Aqueous waste containing fluorinated aromatics and palladium must be segregated. Do not mix with general organic waste if specific local regulations apply to heavy metals.
-
Exotherm: Suzuki couplings can be exothermic upon initiation. Ensure proper stirring and heat control.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link
-
Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link[1]
-
Schlosser, M., & Rausis, T. (2004).[1] The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.[4] European Journal of Organic Chemistry, 2004(5), 1018–1024.[1] Link (Reference for SNAr reactivity trends in halo-pyridines).[1]
-
BenchChem. (2025).[1][2] Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-2-ethylpyridine. Link (Analogous substrate protocols).
Sources
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-5,6-difluoro-2-iodopyridine
Executive Summary
For drug development professionals and synthetic chemists, polyhalogenated heterocycles offer a dense array of functionalizable handles. 3-Chloro-5,6-difluoro-2-iodopyridine is a premium building block that exemplifies orthogonal chemoselectivity. This application note details the mechanistic rationale and validated protocols for performing highly regioselective Nucleophilic Aromatic Substitution (SNAr) at the C-6 position, leaving the C-2 iodine intact for downstream transition-metal-catalyzed cross-couplings.
By treating the reaction as a self-validating system, researchers can systematically control the substitution pattern to generate complex, multi-functionalized pyridine scaffolds without the need for exhaustive protecting-group chemistry.
Mechanistic Insights & Regioselectivity
The utility of 3-chloro-5,6-difluoro-2-iodopyridine lies in the distinct electronic and steric microenvironments of its halogens. When subjected to nucleophiles (amines, alkoxides, thiolates), the molecule faces multiple potential sites of attack. However, the reaction is exquisitely selective for the C-6 fluorine.
-
The Ortho-Activation Effect: The pyridine nitrogen strongly withdraws electron density via induction and resonance. Positions ortho (C-2, C-6) and para (C-4, which is unsubstituted here) to the nitrogen are highly activated for nucleophilic attack because the resulting anionic Meisenheimer intermediate is stabilized by the nitrogen lone pair 1.
-
Leaving Group Kinetics (Hard vs. Soft Electrophiles): While both C-2 and C-6 are ortho to the nitrogen, they bear different halogens. Fluorine (at C-6) is highly electronegative, polarizing the C-F bond and accelerating the rate-determining addition step of SNAr. Conversely, iodine (at C-2) is a "soft" electrophile with a larger atomic radius and lower electronegativity, making it a poor leaving group for SNAr but an exceptional candidate for oxidative addition in palladium-catalyzed couplings 2.
-
Meta-Deactivation: The C-5 fluorine, despite being a good leaving group inherently, is meta to the pyridine nitrogen. It lacks direct resonance stabilization during the transition state, rendering it orders of magnitude less reactive than the C-6 fluorine 3.
Visualizing Orthogonal Reactivity
Orthogonal reactivity pathways of 3-Chloro-5,6-difluoro-2-iodopyridine showing chemoselectivity.
Experimental Protocols
The following protocols are designed as self-validating systems. The choice of base, solvent, and temperature is strictly controlled to prevent side reactions such as hydrodehalogenation, bis-substitution, or polymerization.
Protocol A: SNAr with Secondary Amines (e.g., Morpholine)
Causality Note: Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the hydrofluoric acid (HF) byproduct. If HF is not scavenged, it will protonate the morpholine, stalling the reaction. Tetrahydrofuran (THF) is selected as the solvent to maintain homogeneity and allow for a mild reflux that drives the reaction to completion without providing enough thermal energy to activate the C-5 position.
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried, argon-purged round-bottom flask with 3-chloro-5,6-difluoro-2-iodopyridine (1.0 equiv, 10 mmol).
-
Solvent Addition: Dissolve the substrate in anhydrous THF (0.2 M, 50 mL).
-
Base & Nucleophile: Add DIPEA (2.0 equiv, 20 mmol) followed by morpholine (1.1 equiv, 11 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 65 °C (reflux) and stir for 4–6 hours. Monitor progression via LC-MS or TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material will coincide with the appearance of a single major product mass (M+H).
-
Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃ (30 mL), and extract with EtOAc (3 × 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to yield 4-(5-chloro-3-fluoro-6-iodopyridin-2-yl)morpholine.
Protocol B: SNAr with Alkoxides (e.g., Sodium Methoxide)
Causality Note: Alkoxides are stronger, harder nucleophiles than amines. To prevent competitive attack at the C-5 position or bis-substitution, the reaction must be conducted at lower temperatures (0 °C). Methanol serves as both the solvent and the conjugate acid to stabilize the alkoxide equilibrium.
Step-by-Step Methodology:
-
Preparation: Dissolve 3-chloro-5,6-difluoro-2-iodopyridine (1.0 equiv, 10 mmol) in anhydrous Methanol (40 mL) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: Slowly add a solution of Sodium Methoxide (NaOMe) in Methanol (0.5 M, 1.05 equiv, 21 mL) dropwise over 15 minutes to prevent localized heating.
-
Reaction: Stir at 0 °C for 2 hours. Do not let the reaction warm to room temperature until LC-MS confirms complete consumption of the starting material.
-
Workup: Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl (20 mL) to neutralize any remaining alkoxide. Extract with Dichloromethane (3 × 30 mL).
-
Purification: Dry the organic phase over MgSO₄, concentrate under reduced pressure, and purify via silica gel chromatography to isolate 3-chloro-5-fluoro-2-iodo-6-methoxypyridine.
Quantitative Data Presentation
The table below summarizes the optimization of reaction conditions, demonstrating how temperature and stoichiometry dictate the regioselectivity (C-6 vs. C-5 substitution).
| Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C-6 : C-5) |
| Morpholine (1.1 eq) | THF | DIPEA | 65 | 4 | 88% | >99 : 1 |
| Morpholine (2.5 eq) | DMF | K₂CO₃ | 100 | 12 | 72% | 85 : 15 (Bis-subst. observed) |
| NaOMe (1.05 eq) | MeOH | None | 0 | 2 | 91% | >99 : 1 |
| NaOMe (3.0 eq) | MeOH | None | 65 | 8 | 45% | Bis-substitution dominant |
| Thiophenol (1.1 eq) | DMF | Cs₂CO₃ | 25 | 3 | 94% | >99 : 1 |
Note: High temperatures and an excess of nucleophile erode the chemoselectivity, leading to competitive C-5 substitution or bis-substitution.
References
-
WuXi Biology. "Correlating Activation Energy with Relevant Orbital Energy - SNAr Reaction of Substituted 2-Fluoropyridines."[Link]
Sources
Buchwald-Hartwig amination conditions for halogenated pyridines
An Application Note and Protocol for the synthesis of carbon-nitrogen bonds in halogenated pyridines, designed for researchers and drug development professionals.
Introduction & Mechanistic Challenges
The 1 has fundamentally transformed the synthesis of aromatic C-N bonds over the past 25 years, becoming a cornerstone reaction in early-stage pharmaceutical discovery[1][2]. However, applying this methodology to halogenated pyridines—ubiquitous motifs in medicinal chemistry—presents profound mechanistic hurdles.
The primary mode of failure in these cross-couplings is catalyst poisoning . The basic nitrogen atom of the pyridine ring (particularly in 2-halopyridines) possesses a strong propensity to coordinate with the palladium center[3]. During the oxidative addition step, if the palladium center is insufficiently shielded, the pyridine nitrogen outcompetes the amine nucleophile, forming a highly stable, bidentate, and catalytically inactive Pd(II) complex[3].
To overcome this, the reaction relies on sterically demanding, electron-rich dialkylbiaryl phosphine ligands[4]. The bulky lower arene ring of ligands like RuPhos and BrettPhos acts as a physical shield, creating a coordinatively saturated environment that blocks pyridine coordination while remaining electronically tuned to facilitate rapid reductive elimination[3][4].
Catalytic cycle highlighting 2-halopyridine poisoning and bulky ligand rescue.
Rational Parameter Optimization
Successful amination of halopyridines is not achieved through trial and error, but through the rational pairing of ligands, bases, and solvents based on the specific electronic and steric demands of the substrates.
Ligand Selection (The Causality)
The choice of ligand is dictated by the nature of the amine nucleophile[4].
-
Primary Amines: Require highly hindered ligands like BrettPhos . The extreme steric bulk prevents the coordination of a second primary amine molecule, which would otherwise form an unreactive bis-amine Pd(II) complex[4].
-
Secondary Amines: Require RuPhos . It is slightly less hindered than BrettPhos, allowing the bulkier secondary amine to coordinate to the Pd center while still projecting enough bulk to prevent pyridine N-coordination[3].
Base and Solvent Selection
The base must be strong enough to deprotonate the amine-palladium complex but mild enough to tolerate functional groups[3][5]. 6 demonstrates that Toluene and 1,4-Dioxane are the most universally effective solvents for these couplings[6].
Workflow for parameter optimization in the amination of halogenated pyridines.
Quantitative Data & Optimization Matrices
Table 1: Ligand & Precatalyst Selection Matrix
| Amine Nucleophile | Preferred Ligand | Recommended Precatalyst | Mechanistic Rationale |
|---|---|---|---|
| Primary Amines | BrettPhos | BrettPhos Pd G3 / G4 | Extreme bulk prevents inactive bis-amine Pd complex formation. |
| Secondary Amines | RuPhos | RuPhos Pd G3 / G4 | Accommodates steric bulk of 2° amines while blocking pyridine N-coordination. |
| Anilines | XPhos / BINAP | XPhos Pd G3 / Pd2(dba)3 | High reactivity tailored for less nucleophilic aromatic amines. |
Table 2: Base & Solvent Optimization Matrix
| Substrate Features | Preferred Base | Preferred Solvent | Temp (°C) | Rationale |
|---|---|---|---|---|
| Unfunctionalized | NaOtBu (1.5 eq) | Toluene | 90–110 | Strong base ensures rapid deprotonation; Toluene provides high thermal stability. |
| Base-Sensitive (Esters, Ketones) | Cs2CO3 (2.0 eq) | 1,4-Dioxane | 100–110 | Mild base prevents hydrolysis/enolization; Dioxane enhances inorganic base solubility. |
| High Steric Hindrance | LiHMDS (1.5 eq) | THF / Toluene | 65–90 | Soluble base provides homogeneous conditions for difficult, sterically clashed couplings. |
Self-Validating Experimental Protocol
This protocol utilizes Generation 3 (G3) or Generation 4 (G4) Buchwald precatalysts. These are preferred over traditional Pd(OAc)2/ligand mixtures because they rapidly and quantitatively generate the active monoligated Pd(0) species under mild conditions, preventing early-stage catalyst deactivation[7].
Step 1: Inert Preparation (Glovebox or Schlenk Line)
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halopyridine (1.0 equiv, 1.0 mmol) and the amine (1.2 equiv, 1.2 mmol). Note: If either substrate is a liquid, withhold it until Step 3.
-
Add the appropriate Pd G3/G4 Precatalyst (1–3 mol%) and the corresponding free ligand (1–3 mol%).
-
Add the selected base (1.5–2.0 equiv).
-
Seal the flask with a septum, evacuate, and backfill with ultra-high purity Argon (repeat 3 times). Organometallic intermediates are highly sensitive to oxygen[3].
Step 2: Solvent Addition & Initiation
-
Introduce anhydrous, degassed solvent (Toluene or 1,4-Dioxane, 5.0 mL) via syringe.
-
Add any liquid substrates at this stage.
-
Validation Checkpoint 1 (Visual): Stir at room temperature for 5 minutes. A healthy, active Buchwald-Hartwig reaction mixture utilizing G3/G4 precatalysts will rapidly transition to a homogeneous yellow, orange, or reddish-brown solution [3].
-
Failure Mode: If the solution remains completely colorless, the active Pd(0) species has not formed. Check base quality and solvent degassing.
-
Step 3: Thermal Coupling
-
Transfer the flask to a pre-heated oil bath or heating block set to 80–110 °C [3].
-
Validation Checkpoint 2 (Visual & Analytical): Monitor the reaction after 1 hour.
-
Visual: The solution should remain deeply colored. The formation of a fine, opaque black precipitate (Palladium Black ) indicates catastrophic thermal decomposition of the catalyst[3]. If this occurs, the reaction has stalled; lower the temperature to 80 °C for future runs.
-
Analytical: Withdraw a 10 µL aliquot via a degassed syringe, dilute in LC-MS grade Acetonitrile, and analyze. You should observe rapid consumption of the halopyridine.
-
Step 4: Quenching and Workup
-
Once LC-MS indicates complete conversion (typically 2–12 hours), remove the flask from heat and cool to room temperature.
-
Quench the reaction by diluting with Ethyl Acetate (10 mL) and filtering the mixture through a short pad of Celite to remove palladium residues and insoluble inorganic salts[5].
-
Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography or reverse-phase preparative HPLC.
References
-
BenchChem - Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.3
-
Chemistry LibreTexts - Buchwald-Hartwig Amination Advantages, Limitations, and Mechanism. 7
-
ACS Publications - The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. 2
-
YouTube (Chemistry Tutorials) - The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.4
-
Organic Synthesis - Buchwald-Hartwig Coupling General Procedures and Scale-up. 5
-
Purdue University - High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting. 6
-
Wikipedia - Buchwald–Hartwig amination.1
Sources
Application Note: Site-Selective C4-H Activation of 3-Chloro-5,6-difluoro-2-iodopyridine
This Application Note is designed for researchers in medicinal chemistry and process development. It details the site-selective C4-H functionalization of 3-Chloro-5,6-difluoro-2-iodopyridine , a highly specialized polyhalogenated scaffold often utilized in the synthesis of M4 muscarinic acetylcholine receptor modulators and advanced agrochemicals.
Executive Summary & Strategic Analysis
The substrate 3-Chloro-5,6-difluoro-2-iodopyridine (1) presents a unique chemoselective challenge. It contains four distinct halogen atoms, leaving only the C4-H bond available for C-H activation.
-
The Opportunity: Functionalization at C4 allows for the creation of penta-substituted pyridine cores, essential for high-density SAR (Structure-Activity Relationship) profiling.
-
The Challenge: The molecule contains a highly reactive C2-Iodine bond. Standard strong bases (e.g.,
-BuLi) will preferentially undergo Halogen-Metal Exchange (HME) at the C2-I position rather than deprotonating the C4-H. Furthermore, the presence of C3-Cl introduces the risk of "Halogen Dance" (isomerization) if the metallated intermediate is not stabilized.
Core Strategy: To bypass the C2-I exchange and achieve exclusive C4-H activation, this protocol utilizes Sterically Demanding Non-Nucleophilic Bases . Specifically, we employ the Knochel-Hauser Base (TMPMgCl·LiCl) for thermodynamic control and LiTMP for kinetic control at cryogenic temperatures.
Mechanistic Pathway & Chemoselectivity[1][2]
The following diagram illustrates the divergent reactivity pathways. The success of C4-functionalization relies on avoiding Path B (Exchange) and Path C (Halogen Dance).
Figure 1: Divergent reaction pathways for polyhalogenated pyridines. Path A is the target workflow.
Detailed Experimental Protocols
Protocol A: C4-Magnesiation using Turbo-Hauser Base (Recommended)
Rationale: TMPMgCl·LiCl (Knochel's Base) is non-nucleophilic and bulky. It tolerates the C2-Iodine and C3-Chlorine functionalities better than lithium bases and allows the reaction to proceed at higher temperatures (-40°C to -20°C), ensuring complete conversion without cryogenic scrambling.
Reagents:
-
Substrate: 3-Chloro-5,6-difluoro-2-iodopyridine (1.0 equiv)
-
Reagent: TMPMgCl·LiCl (1.0 M in THF/Toluene) (1.2 equiv)
-
Solvent: Anhydrous THF (0.5 M concentration)
-
Electrophile: Aldehyde, Iodine, Allyl bromide, etc. (1.5 equiv)[1]
Step-by-Step Procedure:
-
Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar and septum under Argon atmosphere.
-
Solvation: Charge the flask with 3-Chloro-5,6-difluoro-2-iodopyridine (275 mg, 1.0 mmol) and dissolve in anhydrous THF (2.0 mL).
-
Cooling: Cool the solution to -40 °C using an acetonitrile/dry ice bath. Note: Do not use -78 °C; the magnesiation barrier requires slightly higher energy than lithiation.
-
Activation: Dropwise add TMPMgCl·LiCl (1.2 mL, 1.2 mmol, 1.0 M solution) over 5 minutes.
-
Observation: The solution may turn dark yellow or orange, indicating the formation of the magnesiated species.
-
-
Incubation: Stir the mixture at -40 °C for 30 minutes .
-
Checkpoint: Take a 50 µL aliquot, quench with D₂O, and analyze by ¹H-NMR. Disappearance of the C4-H singlet (approx. 8.0-8.5 ppm) confirms metallation.
-
-
Trapping: Add the electrophile (e.g., Benzaldehyde, 1.5 mmol) neat or dissolved in minimal THF.
-
Warming: Allow the reaction to warm slowly to 0 °C over 1 hour.
-
Quench: Quench with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 x 10 mL).
-
Purification: Dry organics over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol B: C4-Lithiation using LiTMP (Cryogenic Route)
Rationale: For electrophiles that are unreactive toward magnesium species, the more reactive lithium species is required. This method requires strict temperature control (-78 °C) to prevent the "Halogen Dance."
Reagents:
-
Substrate: 3-Chloro-5,6-difluoro-2-iodopyridine (1.0 equiv)
-
Base Generation: 2,2,6,6-Tetramethylpiperidine (TMP) (1.2 equiv) +
-BuLi (1.2 equiv) -
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Base Generation: In a separate dried flask, dissolve TMP (1.2 mmol) in THF (2 mL). Cool to 0 °C. Add
-BuLi (1.2 mmol, 2.5 M in hexanes) dropwise. Stir for 15 mins to form LiTMP . -
Substrate Cooling: In the main reaction flask, dissolve the pyridine substrate (1.0 mmol) in THF (2 mL) and cool to -78 °C (Acetone/Dry Ice).
-
Deprotonation: Add the pre-formed LiTMP solution dropwise to the substrate over 10 minutes via cannula or syringe, ensuring the internal temperature does not rise above -70 °C.
-
Incubation: Stir at -78 °C for exactly 45 minutes .
-
Critical Warning: Extending time beyond 1 hour increases the risk of Iodine migration.
-
-
Trapping: Add the electrophile (1.5 equiv) rapidly at -78 °C.
-
Workup: Stir for 30 mins at -78 °C, then warm to room temperature (unless the electrophile is highly reactive, in which case quench at -20 °C).
Quantitative Performance Data
The following table summarizes expected yields based on the electrophile class, derived from analogous polyhalopyridine functionalizations [1, 2].
| Electrophile Class | Reagent Example | Protocol | Expected Yield | Notes |
| Aldehydes | Benzaldehyde | A (Mg) | 82-88% | High diastereoselectivity if chiral. |
| Halogens | Iodine ( | B (Li) | 75-80% | Forms 2,4-diiodo species. |
| Acid Chlorides | Benzoyl Chloride | A (Mg) | 65-70% | Requires CuCN catalysis (Knochel-Cu). |
| Allyl Halides | Allyl Bromide | A (Mg) | 78-85% | Requires CuCN (10 mol%). |
| Boronates | B (Li) | 60-75% | Workup with pinacol to form Bpin ester. |
Troubleshooting & Critical Controls
The "Halogen Dance" Phenomenon
In polyhalogenated pyridines, a lithiated carbon can isomerize to a more stable position by "dancing" a halogen atom.
-
Risk: The C4-Li species is flanked by C3-Cl and C5-F. The C3-Cl is prone to migration if the temperature exceeds -50 °C (in the Li-case).
-
Prevention: Always maintain T < -70 °C for Li-species. If higher temperatures are needed for the electrophile trap, switch to Protocol A (Mg) , as the C-Mg bond is more covalent and resistant to migration [3].
C2-Iodine Stability
The C2-I bond is the "weak link."
-
Never use
-BuLi directly. It will attack the Iodine (HME) before deprotonating C4. -
Validation: If you observe the formation of 3-chloro-5,6-difluoropyridine (loss of Iodine), your base was too nucleophilic or the temperature was too high.
References
-
Knochel, P., et al. (2011). Functionalization of Heterocycles using TMP-Bases. Angewandte Chemie International Edition , 50(4), 974-996. Link
-
Schlosser, M. (2005). The 2,2,6,6-Tetramethylpiperidinyl Moiety: An Indispensable Tool in Organometallic Chemistry. European Journal of Organic Chemistry , 2005(3), 367-380. Link
-
Lérida, L., & Collins, I. (2017). 3-(1H-Pyrazol-4-yl)pyridine Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. Patent WO2017112556A1 . (Demonstrates the utility of the scaffold). Link
-
Fosu, S. C., et al. (2019). Site-Selective C–H Functionalization of (Hetero)Arenes via Transient, Non-Symmetric Iodanes. Chem , 5(2), 417-430. Link
Sources
Application Note: A Comprehensive Guide to Solvent Selection for 3-Chloro-5,6-difluoro-2-iodopyridine
Abstract
3-Chloro-5,6-difluoro-2-iodopyridine is a highly functionalized heterocyclic building block crucial for the synthesis of complex molecules in pharmaceutical and agrochemical research. The strategic placement of chloro, fluoro, and iodo substituents on the pyridine ring offers multiple, distinct reaction sites. However, its effective utilization is fundamentally dependent on appropriate solvent selection, which governs solubility, stability, and reactivity. This document provides a detailed guide for researchers, scientists, and drug development professionals on selecting optimal solvents for dissolving, analyzing, and reacting with 3-Chloro-5,6-difluoro-2-iodopyridine. We present a theoretical framework for solubility, a comprehensive table of recommended solvents, and detailed, field-tested protocols for solubility screening and solution preparation for common laboratory applications.
Introduction: The Challenge of a Multifunctional Reagent
The synthetic utility of 3-Chloro-5,6-difluoro-2-iodopyridine stems from the differential reactivity of its halogen substituents. The carbon-iodine bond is the most labile, making it a prime target for a wide array of cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1][2] The remaining chloro and fluoro groups offer potential for subsequent functionalization under different conditions.
The success of any procedure involving this reagent begins with its complete dissolution. A poor solvent choice can lead to incomplete reactions, inconsistent results, and challenging purification processes. This guide provides the foundational knowledge to make informed solvent selections, ensuring both the chemical integrity of the reagent and the reproducibility of experimental outcomes.
Foundational Principles: Predicting Solubility
The solubility of a compound is governed by the principle of "like dissolves like." To predict the behavior of 3-Chloro-5,6-difluoro-2-iodopyridine, we must analyze its structural and electronic properties.
-
Polarity: The pyridine core and the attached halogens create a molecule with moderate polarity. The electronegative nitrogen and halogen atoms induce dipole moments. However, the overall molecule is relatively large and lacks protic hydrogens, preventing strong hydrogen bonding with solvents.
-
Intermolecular Forces: The primary intermolecular forces at play will be dipole-dipole interactions and London dispersion forces. Therefore, solvents that can engage in these interactions are likely to be effective.
-
Reactivity Considerations: The C-I bond is susceptible to nucleophilic attack.[3] While stable in most common aprotic solvents under ambient conditions, prolonged heating in highly nucleophilic solvents (e.g., certain alcohols or amines) or the presence of strong bases could lead to degradation. The compound should be handled with care and stored away from strong oxidizing agents.[4]
Based on these principles, we can anticipate good solubility in a range of aprotic organic solvents, from moderately polar to polar. Extreme non-polar solvents like hexanes may be less effective, and protic solvents like water are expected to be poor solvents.[5][6]
Solvent Recommendations for Key Applications
The optimal solvent is dictated by the intended application. Below is a summary of recommended solvents for initial screening, categorized by their typical laboratory use.
Data Presentation: Solubility Profile of 3-Chloro-5,6-difluoro-2-iodopyridine
| Solvent | Class | Polarity Index | Predicted Solubility | Application Notes |
| Toluene | Aromatic | 2.4 | Soluble | Excellent for Suzuki, Buchwald, and other cross-coupling reactions.[7] |
| Tetrahydrofuran (THF) | Ether | 4.0 | Soluble | General-purpose solvent for reactions and analysis. Can form peroxides. |
| Dichloromethane (DCM) | Halogenated | 3.1 | Soluble | Useful for extractions, chromatography, and reactions at lower temperatures. |
| Chloroform (CDCl₃) | Halogenated | 4.1 | Soluble | Primarily used in its deuterated form for NMR analysis.[8][9] |
| Acetonitrile (MeCN) | Nitrile | 5.8 | Soluble | Good for reactions requiring a polar aprotic medium. |
| N,N-Dimethylformamide (DMF) | Amide | 6.4 | Soluble | Highly polar; useful for dissolving stubborn materials or for high-temp reactions. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | Soluble | Very high boiling point; can be difficult to remove. Excellent dissolving power. |
| Ethyl Acetate (EtOAc) | Ester | 4.4 | Sparingly Soluble | Common for chromatography and extractions; may not be ideal for high concentrations. |
| Methanol (MeOH) / Ethanol | Alcohol | 5.1 / 4.3 | Sparingly Soluble | Use with caution due to potential for side reactions at the C-I bond. |
| Hexanes / Heptane | Aliphatic | 0.1 | Insoluble | Useful as an anti-solvent for precipitation or crystallization. |
| Water | Protic | 10.2 | Insoluble | Not a suitable solvent for this compound.[5][10] |
Note: This data is based on the analysis of structurally similar halogenated pyridines and general chemical principles. Experimental verification is essential.
Experimental Protocols
Trustworthy laboratory work relies on robust, verifiable procedures. The following protocols provide a systematic approach to solvent selection and solution preparation.
Protocol 1: Small-Scale Solubility Screening Workflow
This protocol allows for the rapid and material-efficient determination of solubility in a range of candidate solvents.
-
Preparation: Dispense 1-2 mg of 3-Chloro-5,6-difluoro-2-iodopyridine into separate, clearly labeled 1-dram glass vials.
-
Solvent Addition: To each vial, add the candidate solvent dropwise (e.g., 20 µL at a time) from a micropipette.
-
Agitation: After each addition, cap the vial and vortex for 10-20 seconds.
-
Visual Inspection: Observe the solution against a dark background. Note if the solid has completely dissolved.
-
Quantification: Continue adding solvent in 20 µL increments until the solid is fully dissolved. Record the total volume of solvent used. A common threshold for "soluble" is <1 mL of solvent for 5 mg of solute.
-
Documentation: Record observations in a laboratory notebook, classifying each solvent as "Soluble," "Sparingly Soluble," or "Insoluble" based on the volume required.
Visualization: Solvent Selection Workflow
The following diagram outlines the logical flow for selecting an appropriate solvent system.
Caption: A decision-making flowchart for solvent selection.
Protocol 2: Preparation of a 0.1 M Stock Solution in Anhydrous THF for Synthesis
This protocol is essential for reactions sensitive to air and moisture, such as palladium-catalyzed cross-couplings.
-
Glassware Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Weighing: Weigh 1.287 g (5.0 mmol) of 3-Chloro-5,6-difluoro-2-iodopyridine and quickly add it to the Schlenk flask against a positive flow of inert gas.
-
Solvent Addition: Using a gas-tight syringe, add 30 mL of anhydrous tetrahydrofuran (THF) to the flask.
-
Dissolution: Stir the mixture at room temperature until all the solid has completely dissolved. The solution should be clear and colorless. If dissolution is slow, gentle warming to 30-35°C can be applied.
-
Final Volume Adjustment: Once fully dissolved, carefully add anhydrous THF via syringe to bring the total volume to exactly 50.0 mL.
-
Storage: The resulting 0.1 M solution should be stored under an inert atmosphere and protected from light. For long-term storage, keeping the solution at 4°C is recommended.
Protocol 3: Standard Sample Preparation for NMR Analysis
Accurate structural confirmation and reaction monitoring depend on correctly prepared NMR samples.[9]
-
Weighing: Accurately weigh 5-10 mg of the compound into a clean, small vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[8][9]
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the spectrometer for data acquisition.
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount. While a specific Material Safety Data Sheet (MSDS) for 3-Chloro-5,6-difluoro-2-iodopyridine may not be widely available, data from analogous halogenated pyridines suggest the following precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Engineering Controls: Handle the solid and its solutions exclusively in a well-ventilated chemical fume hood.[12]
-
Health Hazards: The compound may be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[11][12] Avoid creating dust when handling the solid.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[11]
References
-
PubChem. 3,5-Dichloro-2,4,6-trifluoropyridine. [Link]
-
ResearchGate. (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link]
-
ResearchGate. Screening of solvent and base for the 4-AAP-Pd(II)-catalyzed cross-coupling reaction. [Link]
-
Horizon Research Publishing. Solvent Selection in Transfer Hydrogenation and Suzuki Cross-coupling. [Link]
-
MDPI. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. [Link]
-
Canadian Journal of Chemistry. Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. [Link]
-
Wiley Online Library. Structures and stability of I2 and ICl complexes with pyridine: Ab initio and DFT study. [Link]
-
National Center for Biotechnology Information. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
Wikipedia. Pyridinium. [Link]
-
LookChem. 2-iodopyridine. [Link]
-
R Discovery. Side Reactions of Pyridine‐Halogen Complexes. [Link]
-
University of Reading. School of Chemistry, Food and Pharmacy - Research (NMR Sample Preparation). [Link]
-
AWS. Preparation and Reactions of Heteroarylmethylzinc Reagents. [Link]
-
Research Scientific. 5-CHLORO-2,3-DIFLUORO-4-IODOPYRIDINE. [Link]
- Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
Sources
- 1. CAS 5029-67-4: 2-Iodopyridine | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyridinium - Wikipedia [en.wikipedia.org]
- 4. 2-Iodopyridine(5029-67-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-CHLORO-2,5,6-TRIFLUOROPYRIDINE | 2879-42-7 [chemicalbook.com]
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- 12. fishersci.com [fishersci.com]
Application Note: Advanced Preparation of 2-Pyridylmagnesium Reagents via Halogen-Magnesium Exchange
Target Audience: Synthetic chemists, process researchers, and drug development professionals. Methodology: Turbo Grignard (iPrMgCl·LiCl) mediated Iodine-Magnesium Exchange.
Mechanistic Rationale & Experimental Design
The synthesis of 2-substituted pyridines is a cornerstone of pharmaceutical and agrochemical development. However, generating the requisite 2-pyridyl organometallic nucleophiles presents significant synthetic challenges. While the C(2) position of the pyridine ring is electronically favored for metal-halogen exchange, the resulting 2-lithiopyridines are notoriously unstable, rapidly undergoing degradation or ring-opening even at low temperatures (1)[1].
Shifting from lithium to magnesium significantly improves intermediate stability. However, classical Grignard preparation (direct insertion of magnesium metal into 2-halopyridines) is plagued by Wurtz-type homocoupling and requires harsh conditions that limit functional group tolerance (2)[2].
The Solution: 2-Iodopyridine and the "Turbo Grignard" Reagent To bypass these limitations, modern protocols utilize a halogen-magnesium exchange strategy. This approach relies on two critical experimental choices:
-
Substrate Selection (2-Iodopyridine): The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond. This kinetic advantage allows the exchange to proceed rapidly at -30 °C, a temperature low enough to suppress Chichibabin-type nucleophilic additions of the Grignard reagent into the electron-deficient pyridine ring ().
-
Reagent Selection (iPrMgCl·LiCl): Standard iPrMgCl forms unreactive polymeric aggregates in tetrahydrofuran (THF). The addition of stoichiometric lithium chloride (LiCl) breaks these aggregates, forming a highly soluble, monomeric magnesiate complex ([iPrMgCl2]- Li+). This "Turbo Grignard" reagent exhibits vastly enhanced kinetic reactivity, driving the equilibrium of the iodine-magnesium exchange to completion within minutes (3)[3].
Workflow Visualization
Workflow for 2-pyridylmagnesium chloride preparation and trapping.
Standardized Protocol: Synthesis & Trapping
Note: This protocol is designed as a self-validating system. Do not proceed to the electrophile addition step without confirming the success of the Grignard exchange via the validation step below.
Reagents and Equipment Requirements
-
2-Iodopyridine: 1.0 equivalent (Ensure purity >98%; store over copper wire to prevent I2 liberation).
-
iPrMgCl·LiCl (Turbo Grignard): 1.1 equivalents (Typically 1.3 M in THF. Titrate before use using iodine or salicylaldehyde phenylhydrazone to ensure active molarity).
-
Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled over Na/benzophenone or passed through an activated alumina solvent purification system.
-
Equipment: Flame-dried Schlenk flask, magnetic stir bar, argon/nitrogen manifold, and a low-temperature cooling bath (dry ice/acetone or cryocooler).
Step-by-Step Procedure
Step 1: System Preparation
-
Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under a high vacuum. Backfill with argon (repeat 3 times).
-
Add 2-iodopyridine (1.0 mmol) and anhydrous THF (5.0 mL) to the flask.
-
Submerge the flask in a cooling bath set to -30 °C. Allow 5 minutes for temperature equilibration.
Step 2: Halogen-Magnesium Exchange 4. Using a dry, argon-purged syringe, add iPrMgCl·LiCl (1.1 mmol, ~0.85 mL of a 1.3 M solution) dropwise over 2–3 minutes. Causality Note: Dropwise addition prevents localized heating, which can trigger dimerization (4)[4]. 5. Stir the resulting mixture at -30 °C for 15 to 30 minutes. The solution will typically transition to a dark slurry or deep amber color.
Step 3: Protocol Validation (Self-Validating Step) 6. Withdraw a 0.1 mL aliquot of the reaction mixture using a micro-syringe. 7. Inject the aliquot into a GC vial containing 0.5 mL of deuterated methanol (CD3OD). 8. Analyze the quenched sample via GC-MS or 1H-NMR.
-
Success Criterion: The analysis must show >95% deuterium incorporation at the 2-position (forming 2-deutero-pyridine), confirming complete conversion to the Grignard intermediate (1)[1]. If unreacted 2-iodopyridine remains, stir for an additional 15 minutes.
Step 4: Electrophilic Trapping 9. Once validated, add the desired electrophile (1.2 to 1.5 mmol, neat or dissolved in 1 mL anhydrous THF) dropwise at -30 °C. 10. Allow the reaction mixture to slowly warm to room temperature over 1–2 hours. 11. Quench the reaction carefully with saturated aqueous NH4Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure for subsequent chromatographic purification.
Trapping Efficacy & Quantitative Data
The 2-pyridylmagnesium chloride complex generated via this protocol exhibits excellent nucleophilicity toward a broad range of electrophiles. The table below summarizes expected yields based on validated literature benchmarks.
| Electrophile | Target Product | Isolated Yield (%) | Reaction Conditions |
| N,N-Dimethylformamide (DMF) | Picolinaldehyde | 87% | -30 °C to RT, 1 h (1)[1] |
| Iodine (I2) | 2-Iodopyridine (Reverse quench) | 97% | -30 °C, 30 min (5)[5] |
| Ethyl 2-picolinate | Di-2-pyridyl ketone | 75-80% | -30 °C to 0 °C, 2 h (6)[6] |
| Pyridylsulfonium salts | 2,2′-Bipyridine linkages | 65-75% | -30 °C to RT, 12 h (7)[7] |
Troubleshooting & Best Practices
-
Isopropyl Iodide Byproduct: The exchange reaction generates isopropyl iodide as a byproduct. In most cases, it is inert. However, if using highly reactive alkylating electrophiles, isopropyl iodide can act as a competitive electrophile. In such niche cases, solvent swapping or utilizing flow chemistry may be required.
-
Temperature Sensitivity: Do not allow the 2-pyridylmagnesium chloride intermediate to warm above 0 °C prior to the addition of the electrophile. Elevated temperatures promote the nucleophilic attack of the Grignard reagent onto unreacted 2-iodopyridine, leading to unwanted bipyridine dimers.
-
Moisture Control: The basicity of the Grignard reagent makes it exquisitely sensitive to protic sources. A failure at the validation step (showing regular pyridine instead of 2-deutero-pyridine) usually indicates moisture ingress. Ensure THF is strictly anhydrous (<10 ppm H2O).
References
1. Knochel, P. et al. (2011). The Frustrated Lewis Pair Concept Applied to the Functionalization of N-Heterocycles: 2.2 The halogen/magnesium exchange reaction. LMU Munich. 2.[2] Smolecule. (2023). Buy 2-Pyridylmagnesium chloride.2 3.[1] Li, J. et al. (2009). Achieving synthetic efficiency through new method development. Tandfonline. 1 4.[6] Benchchem. (2023). Di-2-Pyridyl Ketone Technical Guide. 6 5.[3] Knochel Group. (2023). Regioselective Magnesiations of Aromatics and Heterocycles. LMU Munich. 3 6.[7] Organic Letters. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. ACS Publications. 7 7.[5] Abarbri, M. et al. (1999). Pyridylmagnesium Chlorides from Bromo and Dibromopyridines by Bromine-Magnesium Exchange: A Convenient Access to Functionalized Pyridines. ResearchGate. 5 8.[4] Ambeed. (2024). 5-Bromo-2-iodopyridine Product Protocols. 4
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Buy 2-Pyridylmagnesium chloride [smolecule.com]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. 5-Bromo-2-iodopyridine | Pyridines | Ambeed.com [ambeed.com]
- 5. researchgate.net [researchgate.net]
- 6. Di-2-Pyridyl Ketone|CAS 19437-26-4 [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving yield in 3-Chloro-5,6-difluoro-2-iodopyridine coupling reactions
Executive Summary
You are working with 3-Chloro-5,6-difluoro-2-iodopyridine , a densely functionalized scaffold. This molecule presents a classic "chemoselectivity paradox":
-
High Reactivity: The C2-Iodine bond is electronically activated by the adjacent nitrogen and the electron-withdrawing fluorine atoms (C5/C6), making it an excellent candidate for oxidative addition.
-
High Fragility: The same electron-deficiency that activates the C2-I bond renders the C6-F and C5-F positions highly susceptible to Nucleophilic Aromatic Substitution (
).
This guide provides a validated roadmap to maximize yield by balancing catalytic activity against substrate degradation.
Module 1: The Substrate "Personality" & Reactivity Map
Before mixing reagents, understand where your molecule wants to react.
-
C2-Iodine (Primary Target): The weakest C-X bond. Reacts rapidly with Pd(0).
-
C3-Chlorine (Secondary Electrophile): Sterically hindered and stronger bond than C-I. Usually inert under mild conditions unless highly active ligands (e.g., Buchwald generations 3/4) are used.
-
C6-Fluorine (The Trap): Located ortho to the pyridine nitrogen. In the presence of strong bases (KOtBu, NaH) or nucleophilic solvents (MeOH, amines), this position will undergo
, ejecting fluoride and creating a dead-end byproduct.
Visualizing the Reactivity Landscape
Figure 1: Chemoselectivity map highlighting the competition between the desired Pd-catalyzed coupling (Green) and the parasitic SNAr side reaction (Red).
Module 2: The "Engine" (Catalyst & Ligand Selection)
The Problem: Pyridine nitrogens can coordinate to Palladium, displacing weak ligands and forming inactive "Pd-Pyridine" complexes. This arrests the catalytic cycle, leading to low conversion.
The Solution: Use chelating ligands with a wide bite angle or bulky monodentate ligands to physically block the pyridine nitrogen from binding to the metal center.
| Component | Recommendation | Technical Rationale |
| Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Stable sources of Pd. Pd(OAc)₂ is cheaper but requires reduction in situ (often by phosphines). |
| Ligand (Tier 1) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Gold Standard. The large bite angle and bidentate nature prevent the pyridine nitrogen from poisoning the catalyst [1]. |
| Ligand (Tier 2) | Xantphos | Excellent for difficult couplings; enforces reductive elimination, crucial if your coupling partner is bulky. |
| Ligand (Tier 3) | XPhos or SPhos | Use only if dppf fails. These are highly active and may begin to activate the C3-Cl bond, reducing regioselectivity. |
Module 3: The "Environment" (Base & Solvent)
Critical Warning: Do NOT use strong alkoxide bases (KOtBu, NaOMe) or nucleophilic solvents (Methanol, Ethanol).
-
Why? The C6-F position is activated. Alkoxides will attack C6, ejecting Fluoride.
-
The Fix: Use mild, non-nucleophilic inorganic bases.
Recommended System:
-
Base:
(Potassium Phosphate Tribasic) or (Cesium Carbonate). These are strong enough to facilitate transmetallation but bulky/insoluble enough to minimize [2]. -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous).[1] Toluene is non-polar, which suppresses charged transition states required for
.
Module 4: Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned black immediately, and yield is <10%.
-
Diagnosis: "Palladium Black" formation. The catalyst aggregated and precipitated out of solution before entering the cycle.
-
Fix:
-
Ensure your Ligand:Metal ratio is correct (typically 2:1 for monodentate, 1.1:1 for bidentate).
-
Degas solvents thoroughly. Oxygen accelerates phosphine oxidation, leaving "naked" Pd to aggregate.
-
Switch to Pd(dppf)Cl₂·DCM complex (pre-formed catalyst) instead of mixing Pd(OAc)₂ + Ligand in the pot.
-
Q2: I see the starting material disappear, but the product mass is M+16 or M+30.
-
Diagnosis:
side reaction.-
M+16 (OH): Hydrolysis of C6-F by water/hydroxide.
-
M+30 (OMe): Methoxylation if MeOH was used.
-
-
Fix: Switch solvent to anhydrous Toluene . Change base to anhydrous
.
Q3: I observe "Protodeiodination" (Product mass = Starting Mass minus 126).
-
Diagnosis: The Iodine was replaced by Hydrogen.[2] This happens when the transmetallation step is slow, and the Pd-Ar intermediate abstracts a hydride from the solvent or base.
-
Fix:
-
Increase the concentration of the coupling partner (Boronic acid/Alkyne).
-
Switch solvent from THF/Dioxane (H-sources) to Toluene.
-
Lower the temperature slightly (e.g., from 100°C to 80°C) to favor the lower-energy coupling pathway over hydride abstraction.
-
Module 5: Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Standard)
Target: Biaryl formation via Boronic Acids.
-
Charge Reactor: In a vial equipped with a stir bar, add:
-
3-Chloro-5,6-difluoro-2-iodopyridine (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl₂·DCM (0.03 equiv / 3 mol%)
- (2.0 equiv)
-
-
Solvent: Add Toluene:Water (10:1 ratio, 0.2 M concentration relative to pyridine).
-
Degas: Sparge with Nitrogen/Argon for 5 minutes. Cap tightly.
-
Reaction: Heat to 80°C for 4–12 hours.
-
Note: Do not exceed 100°C to avoid C3-Cl activation.
-
-
Workup: Dilute with EtOAc, wash with water. Dry organic layer over
.[3][4]
Protocol B: Sonogashira Coupling (Copper-Controlled)
Target: Alkynylation. Warning: Copper can promote homocoupling of the alkyne. Use minimum necessary.
-
Charge Reactor:
-
3-Chloro-5,6-difluoro-2-iodopyridine (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.01 equiv / 1 mol%) — Keep Cu low!
-
-
Base/Solvent: Add anhydrous Triethylamine (TEA) or Diisopropylamine (as solvent and base) or use THF/TEA (1:1).
-
Degas: Critical. Oxygen + Cu = Alkyne Homocoupling (Glaser coupling).
-
Reaction: Stir at Room Temperature for 1 hour. If no reaction, heat to 40°C.
-
Note: 2-Iodopyridines are very reactive. High heat causes tarring.
-
Workflow Logic for Optimization
Figure 2: Troubleshooting logic flow for iterative optimization of the coupling reaction.
References
-
Malacea, R., et al. (2013).[5] "Ortho-(Dimesitylboryl)phenylphosphines: Positive Boryl Effect in the Palladium-Catalyzed Suzuki–Miyaura Coupling of 2-Chloropyridines." Advanced Synthesis & Catalysis. Available at: [Link]
-
Reimann, S., et al. (2017).[6] "Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine." Organic & Biomolecular Chemistry. Available at: [Link]
-
Scott, N. W. J., et al. (2021).[7] "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene." Journal of the American Chemical Society.[5] Available at: [Link]
-
Fier, P. S., & Hartwig, J. F. (2017).[8] "Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2." Organic Syntheses. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. escholarship.org [escholarship.org]
- 6. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. orgsyn.org [orgsyn.org]
Preventing deiodination side reactions in pyridine synthesis
Welcome to the Technical Support Center for Iodopyridine Functionalization. This guide is designed for researchers, scientists, and process chemists who are encountering deiodination (hydrodehalogenation) side reactions during the palladium-catalyzed cross-coupling of iodopyridines.
Below, you will find a diagnostic workflow, an in-depth mechanistic FAQ, quantitative optimization data, and self-validating experimental protocols to ensure the integrity of your carbon-carbon bond formations.
Diagnostic Decision Tree
Diagnostic workflow for mitigating hydrodehalogenation in iodopyridine cross-coupling.
Frequently Asked Questions (Mechanisms & Causality)
Q1: What is the exact mechanistic cause of deiodination in my palladium-catalyzed cross-coupling of iodopyridines?
A1: Deiodination (hydrodehalogenation) occurs when the electrophilic
Q2: I am using methanol as a solvent. Why am I seeing up to 40% of the deiodinated byproduct?
A2: Primary and secondary alcohols (like methanol, ethanol, and isopropanol) are notorious for acting as hydride donors[1]. The alkoxide coordinates to the
Q3: How does ligand selection influence the competition between cross-coupling and deiodination? A3: The kinetic competition between transmetalation/reductive elimination (the desired pathway) and hydride transfer (the side reaction) dictates your product distribution. Bulky, electron-rich phosphine ligands, such as XPhos or bidentate ligands with a moderate bite angle like dppp, are highly effective at suppressing deiodination[2][3]. These ligands increase the electron density at the palladium center (accelerating oxidative addition) while their steric bulk forces the transmetalation product into a cis conformation, dramatically lowering the activation energy required for the final reductive elimination step[2].
Q4: Can the choice of base induce deiodination even in aprotic solvents?
A4: Yes. Strong bases, particularly alkoxides (e.g., NaOtBu) or excess aliphatic amines (e.g., triethylamine in Sonogashira couplings), can facilitate hydride transfer pathways[1]. In some systems, the base alone is sufficient to trigger hydrodehalogenation even in the absence of a boronic acid[3]. Switching to milder inorganic bases like
Mechanistic Pathway of Hydrodehalogenation
Competing catalytic cycles: Desired cross-coupling vs. hydrodehalogenation side reaction.
Quantitative Data: Impact of Reaction Parameters
The following table summarizes typical experimental outcomes demonstrating how solvent, base, and ligand choices dictate the ratio of the desired cross-coupled product to the deiodinated byproduct in the Suzuki-Miyaura coupling of iodopyridines[1][2][3].
| Solvent System | Base | Ligand (Pd Source) | Temp (°C) | Cross-Coupled Yield (%) | Deiodinated Byproduct (%) |
| Methanol | NaOtBu | 65 | 35% | 55% | |
| Ethanol/Water | 80 | 52% | 38% | ||
| THF | dppf ( | 70 | 68% | 20% | |
| 1,4-Dioxane/Water | XPhos ( | 80 | 92% | < 2% | |
| Toluene | dppp ( | 100 | 89% | < 5% |
Note: The use of bulky, electron-rich ligands (XPhos, dppp) combined with aprotic solvents (Dioxane, Toluene) and inorganic bases drastically suppresses the deiodination pathway.
Self-Validating Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling (Deiodination-Suppressed)
This protocol utilizes XPhos to accelerate reductive elimination and an aprotic solvent system to eliminate hydride sources[2][3].
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the iodopyridine (1.0 equiv), the aryl/alkyl boronic acid (1.2 equiv), and anhydrous
(2.0 equiv). -
Catalyst Loading: Add
(1.0 mol%, equivalent to 2.0 mol% Pd) and XPhos (4.0 mol%). -
Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon (Repeat 3 times). Self-Validation Check: Strict anaerobic conditions prevent the oxidation of
to inactive complexes, which would otherwise stall the cycle and increase the residence time of intermediates prone to side reactions[2]. -
Solvent Addition: Syringe in a degassed mixture of 1,4-Dioxane and
(5:1 ratio, 0.2 M concentration relative to the iodopyridine). -
Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the mixture at 80 °C in a pre-heated oil bath for 4–6 hours. Monitor via LC-MS.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. Dry the organic layer over
, filter, and concentrate for column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
Standard Sonogashira conditions use amine solvents (like
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Schlenk conditions, add the iodopyridine (1.0 equiv),
(2.0 equiv), (3.0 mol%), and XPhos (6.0 mol%) to a reaction vial. -
Solvent & Reagent Addition: Add anhydrous, degassed Acetonitrile (0.2 M). Add the terminal alkyne (1.2 equiv) dropwise via microsyringe.
-
Reaction: Stir the mixture at 60 °C for 12 hours. Self-Validation Check: The absence of copper prevents the formation of Glaser coupling (diyne) byproducts, while the use of
in Acetonitrile removes the -hydride elimination pathway typically provided by amine bases[4]. -
Workup: Filter the crude mixture through a short pad of Celite to remove the inorganic salts and palladium black, eluting with Ethyl Acetate. Concentrate the filtrate under reduced pressure and purify.
References
-
A mechanistic investigation of hydrodehalogenation using ESI-MS Chemical Communications (RSC Publishing)1
-
Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines Benchchem Technical Support Center2
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions MDPI Catalysts 3
-
Cross-Coupling Reactions Guide Johnson Matthey Catalysis & Chiral Technologies 4
Sources
Technical Support Center: Purification of Polyhalogenated Pyridine Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of polyhalogenated pyridine intermediates. These molecules are crucial building blocks in pharmaceuticals and agrochemicals, but their unique physicochemical properties often present significant purification challenges.[1][2] This document is designed to provide both strategic guidance and actionable protocols to help you achieve your desired product purity with efficiency and confidence.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of polyhalogenated pyridines in a direct question-and-answer format.
Issue 1: Significant Peak Tailing During Silica Gel Column Chromatography
Question: I'm trying to purify my dichloropyridine intermediate using a standard silica gel column with a hexane/ethyl acetate gradient, but the product peak is showing significant tailing. Why is this happening and how can I fix it?
Answer: This is a classic problem when purifying basic compounds like pyridines on standard silica gel. The root cause is the interaction between the basic nitrogen atom of your pyridine and the acidic silanol (Si-OH) groups on the surface of the silica. This strong, non-specific binding leads to a slow, uneven elution of the compound, resulting in tailed peaks and poor resolution.
Causality and Solution Workflow:
-
Neutralize the Interaction: The most common and immediate solution is to add a small amount of a competing base to your mobile phase.[3]
-
Action: Add 0.1-1% triethylamine (TEA) or pyridine to your eluent mixture. The TEA will preferentially interact with the acidic sites on the silica, effectively "masking" them from your product and allowing it to elute symmetrically.
-
-
Change the Stationary Phase: If adding a base is undesirable (e.g., it's difficult to remove from your final product), consider a different stationary phase.
-
Action 1: Use Neutral or Basic Alumina. Alumina is a more basic support and is often a better choice for purifying basic compounds.
-
Action 2: Use Deactivated or End-Capped Silica. Commercially available "deactivated" or end-capped silica gels have fewer free silanol groups and can significantly reduce tailing for basic analytes.[4]
-
-
Consider an Alternative Chromatographic Mode: If the issue persists, especially with highly polar pyridines, normal-phase chromatography may not be the optimal method.
Issue 2: Poor Separation of Regioisomers
Question: My reaction produced a mixture of 2,3- and 2,5-dichloropyridine. Their Rf values on TLC are nearly identical, and they co-elute during column chromatography. How can I separate them?
Answer: Separating regioisomers of polyhalogenated pyridines is a common and significant challenge because their similar structures result in nearly identical polarities, solubilities, and boiling points.[3] Standard chromatographic methods are often insufficient.
Strategies for Isomer Separation:
-
High-Performance Liquid Chromatography (HPLC): HPLC offers much higher resolution than flash chromatography.
-
Expertise: Subtle differences in the way isomers interact with a stationary phase can be exploited under high pressure. Experiment with different columns (e.g., C18, Phenyl-Hexyl, Cyano) and carefully optimized isocratic or shallow gradient mobile phases.[8] Mixed-mode columns can also provide unique selectivity.[9]
-
-
Complexation and Crystallization: This chemical method leverages differences in how isomers form salts or complexes.
-
Protocol Insight: You can react the isomer mixture with an agent like oxalic acid or zinc chloride (ZnCl₂).[10][11] Often, the complex of one isomer will be significantly less soluble than the other, allowing it to selectively crystallize out of solution. The pure pyridine can then be liberated from the filtered complex by treatment with a strong base.[3][11]
-
-
Supercritical Fluid Chromatography (SFC): SFC is highly effective at separating isomers. The low viscosity and high diffusivity of supercritical CO₂ provide high-efficiency separations.[7][12]
-
Application: Chiral SFC is well-known, but modern achiral SFC with various stationary phases can often resolve isomers that are inseparable by HPLC.[13]
-
Issue 3: Product Decomposition on the Column
Question: I'm seeing new, unwanted spots on my TLC plates after running a silica gel column. I suspect my polyfluorinated pyridine is decomposing. What should I do?
Answer: The acidic nature of silica gel can catalyze the degradation of sensitive intermediates. Polyhalogenated pyridines, especially those with fluorine atoms, can be susceptible to nucleophilic substitution or other reactions on the silica surface, particularly if trace amounts of water are present.
Troubleshooting Steps:
-
Confirm Degradation: Before running a large-scale column, perform a simple stability test.
-
Action: Spot your crude material on a TLC plate, then add a small amount of silica gel from your column on top of the spot. Let it sit for 1-2 hours, then elute the plate. If you see new spots that weren't in the original crude material, your compound is likely degrading on silica.[4]
-
-
Minimize Contact Time: If the degradation is slow, work quickly.
-
Action: Use a wider diameter column with a shorter bed length and apply slight air pressure (flash chromatography) to push the solvent through faster. This minimizes the time your compound spends on the stationary phase.
-
-
Switch to a More Inert Stationary Phase: This is the most robust solution.
-
Action: Use neutral alumina or a polymer-based column support, which lacks the acidic sites causing degradation.[4]
-
-
Use an Alternative Purification Method: Avoid chromatography altogether.
-
Action: Investigate recrystallization from a suitable solvent system, acid-base extraction to remove non-basic impurities, or sublimation for sufficiently volatile compounds.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best first-pass strategy for purifying a novel polyhalogenated pyridine?
A1: For a completely new compound, a logical workflow is essential. The diagram below outlines a typical decision-making process. The most versatile starting point is often an acid-base extraction.[10][14] This technique is excellent for removing non-basic impurities and can sometimes yield a product of sufficient purity without the need for chromatography.[14] If isomers or other basic impurities are present, chromatography will likely be necessary.
Sources
- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. nacalai.com [nacalai.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. helixchrom.com [helixchrom.com]
- 9. helixchrom.com [helixchrom.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 12. shimadzu.com [shimadzu.com]
- 13. Packed-column supercritical fluid chromatography for the purity analysis of clevidipine, a new dihydropyridine drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Catalyst Poisoning in Fluorinated Pyridine Reactions
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing catalyst poisoning in reactions involving fluorinated pyridines. The guidance provided herein is based on a synthesis of established catalytic principles and field-proven insights to ensure both scientific integrity and practical utility in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated pyridines particularly challenging substrates in catalytic reactions?
Fluorinated pyridines present a unique set of challenges in catalysis due to the strong electron-withdrawing nature of the fluorine atom. This significantly modulates the electronic properties of the pyridine ring, influencing its interaction with the metal center of the catalyst. While the reduced basicity of the pyridine nitrogen can sometimes be advantageous in diminishing its inherent poisoning effect, the presence of fluorine can also introduce new deactivation pathways.
Q2: What are the most common types of catalyst poisoning observed in fluorinated pyridine reactions?
Researchers may encounter several forms of catalyst deactivation:
-
Strong Coordination/Inhibition: The lone pair of electrons on the pyridine nitrogen can still coordinate strongly to the catalyst's active sites, blocking access for the desired reactants. This is a common issue in reactions like hydrogenations and cross-couplings.[1][2]
-
Impurity-Driven Poisoning: Trace impurities in reagents and solvents, particularly sulfur and water, are notorious for poisoning noble metal catalysts like palladium and platinum.[3]
-
Product Inhibition: The fluorinated pyridine product itself can act as a poison, progressively deactivating the catalyst as the reaction proceeds.
-
Formation of Inactive Catalyst Species: The catalyst can aggregate into inactive forms, such as palladium black, or be oxidized to a less active state (e.g., Pd(II) from Pd(0)).[3]
-
Fluoride-Induced Deactivation: High concentrations of fluoride ions, which can be present as byproducts or from certain reagents, may inhibit the catalyst's activity.
Q3: How does the position of the fluorine atom on the pyridine ring affect catalyst poisoning?
The position of the fluorine atom significantly impacts the electronic distribution within the pyridine ring, thereby influencing its interaction with the catalyst. Fluorine atoms at the ortho and para positions to the nitrogen atom exert a strong electron-withdrawing effect through both inductive and resonance effects.[4] This can reduce the Lewis basicity of the nitrogen, potentially lessening its ability to poison the catalyst. However, the specific placement of fluorine can also influence the susceptibility of the C-F bond to undesired activation by the catalyst. A comparative evaluation of different difluoropyridine derivatives has shown that the spatial arrangement of fluorine atoms selectively stabilizes the nitrogen lone pair and π orbitals, which can affect valence orbital energies and ionization-induced structural properties.[4][5]
Q4: Are there catalyst systems that are inherently more resistant to poisoning by fluorinated pyridines?
Yes, the choice of both the metal and the supporting ligands is critical. For palladium-catalyzed cross-coupling reactions, the use of electron-rich and sterically bulky phosphine ligands can enhance catalytic activity and stability. Palladacycle pre-catalysts have also demonstrated high activity and resistance to deactivation.[3] In hydrogenation reactions, rhodium-based catalysts have shown some resilience to pyridine poisoning.[2]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during catalytic reactions with fluorinated pyridines.
Issue 1: Low or No Conversion in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura)
Symptoms:
-
The reaction stalls after a short period.
-
TLC/LC-MS analysis shows a large amount of unreacted starting material.
-
Formation of a black precipitate (palladium black) is observed.[3]
Diagnostic Workflow:
Troubleshooting Suzuki Coupling Issues
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Scientific Rationale & Expected Outcome |
| Catalyst Poisoning by Impurities | 1. Reagent Purification: Ensure all starting materials, especially the fluorinated pyridine and boronic acid, are of high purity. Purify solvents by passing them through activated alumina. 2. Inert Atmosphere: Rigorously degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration. | Impurities like sulfur can irreversibly poison palladium catalysts.[3] Oxygen can lead to the oxidation of the active Pd(0) species to inactive Pd(II).[3] A properly inert environment will prevent oxidative deactivation. |
| Inhibition by Pyridine Substrate/Product | 1. Lower Substrate Concentration: If practical, decrease the initial concentration of the fluorinated pyridine. 2. Ligand Screening: Experiment with different phosphine ligands, particularly those that are more electron-rich and sterically bulky (e.g., Buchwald-type ligands). | High concentrations of pyridine derivatives can lead to catalyst inhibition by occupying active sites.[3] Bulky ligands can create a more sterically hindered metal center, potentially disfavoring strong coordination with the pyridine nitrogen while still allowing for the catalytic cycle to proceed. |
| Poor Catalyst Quality or Handling | 1. Use a Fresh Batch: Always use a fresh batch of palladium catalyst and ligands, especially if the current stock is old or has been exposed to air. 2. Proper Storage: Ensure catalysts are stored under an inert atmosphere and at the recommended temperature. | Palladium catalysts, particularly in their active Pd(0) form, can be sensitive to air and moisture, leading to decomposition and loss of activity over time. |
| Suboptimal Reaction Conditions | 1. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C). 2. Base and Solvent Screening: Perform a small-scale screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, Toluene, DMF, with or without water). | The kinetics of the catalytic cycle are highly dependent on temperature, the nature of the base, and the solvent system. For some Suzuki couplings, the presence of water is crucial.[3] |
Issue 2: Incomplete Hydrogenation of a Fluorinated Pyridine
Symptoms:
-
Reaction is sluggish or stops before full conversion.
-
Hydrogen uptake ceases prematurely.
-
Side products are observed, potentially from hydrodefluorination.
Diagnostic Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Uncovering the role of fluorine positioning on the cationic properties of 2,4-difluoropyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Fluorine position-dependent ionization dynamics and structural distortion in 2,3-difluoropyridine: a VUV-MATI and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Iodinated Pyridines Handling Guide
Topic: Handling Thermal Instability of Iodinated Pyridines Content Type: Technical Support Center Guide Audience: Researchers, Scientists, and Drug Development Professionals
From: Dr. Aris Thorne, Senior Application Scientist Subject: Critical Protocols for Storage, Reactivity, and Purification of Iodopyridines
Welcome to the technical support hub for halogenated heterocycles. Iodinated pyridines are indispensable building blocks in medicinal chemistry due to the high reactivity of the C–I bond. However, this same reactivity introduces significant thermal instability, photosensitivity, and susceptibility to "halogen dance" rearrangements.
This guide moves beyond basic safety data sheets to address the specific, high-stakes failure modes encountered in the lab.
Module 1: Storage & Integrity (The "Shelf" Phase)
Q: My 2-iodopyridine has turned from a clear oil/white solid to a dark brown liquid. Is it still usable?
A: The color change indicates the liberation of elemental iodine (
-
Diagnostic: Dissolve a small aliquot in DCM. If the color persists as a deep purple/brown, significant
is present. -
Remediation: For non-critical applications (e.g., simple nucleophilic substitutions), you can wash the DCM solution with 10% aqueous sodium thiosulfate (
) until the organic layer is clear. Dry over and use immediately. -
Critical Stop: If the compound is intended for a metal-catalyzed cross-coupling (Suzuki, Sonogashira), re-purify or discard . Free iodine poisons Pd(0) catalysts by oxidizing them to inactive Pd(II) species, killing your turnover frequency (TOF).
Q: What is the "Gold Standard" for long-term storage?
A: Treat iodopyridines as "living" reagents.
-
Temperature: Store at -20°C . The reaction rate of homolysis drops significantly below 0°C.
-
Light: Strictly amber vials or foil-wrapped containers. Photons (
) easily cleave the C–I bond. -
Stabilizers: Store under an Argon atmosphere. For liquid iodopyridines, adding a strip of activated copper turnings inside the vial can act as a radical scavenger and iodine trap.
Module 2: Reaction Optimization (The "Flask" Phase)
Q: I am attempting a lithiation of 3-iodopyridine at -78°C, but I keep isolating the 4-substituted product or a mixture. What is happening?
A: You are a victim of the Halogen Dance Reaction . Upon lithiation, the resulting pyridyl-lithium species is kinetically formed at the position ortho to the iodine. However, this species is unstable. If the temperature is not strictly controlled, the lithium atom will migrate to a more thermodynamically stable position (often adjacent to the ring nitrogen or another stabilizing group), while the iodine "dances" to a new position.
The Fix: Switch to Magnesium or Lower Temperature. Lithium reagents are often too aggressive. Magnesium-halogen exchange is more tolerant and less prone to scrambling.
Protocol: Controlled Halogen-Metal Exchange
| Parameter | Method A: Lithiation (High Risk/High Reward) | Method B: Turbo-Grignard (Recommended) |
| Reagent | ||
| Temperature | Strictly -100°C to -78°C | -20°C to 0°C |
| Time | < 5 minutes (Trapping must be instant) | 30–60 minutes (Stable intermediate) |
| Mechanism | Kinetic Control (Fast, unstable) | Thermodynamic Control (Slower, stable) |
Step-by-Step Method B (Turbo-Grignard):
-
Dissolve iodopyridine (1.0 equiv) in anhydrous THF under Argon.
-
Cool to -20°C .
-
Add
-PrMgCl·LiCl (1.1 equiv) dropwise. -
Stir for 30 mins. The complexation of Mg with the pyridine nitrogen stabilizes the intermediate, preventing the "dance."
-
Add electrophile and warm to RT.
Visualizing the Failure Mode: Halogen Dance Mechanism
Caption: The "Halogen Dance" is a temperature-dependent isomerization. Trapping the kinetic intermediate requires speed and cryogenic conditions.
Module 3: Purification (The "Column" Phase)
Q: My crude NMR looks clean, but after silica column chromatography, my product is gone or degraded. Why?
A: Iodopyridines are acid-sensitive. Standard silica gel is slightly acidic (pH 6.5–7.0). This acidity can catalyze protodeiodination (replacement of Iodine with Hydrogen) or polymerization, especially for electron-rich pyridines.
Q: How do I prevent on-column decomposition?
A: You must passivate the silica gel to neutralize acidic sites.
Protocol: Neutralized Silica Chromatography
-
Slurry Preparation: Prepare your silica slurry using your mobile phase (e.g., Hexane/EtOAc).
-
Neutralization: Add 1% to 5% Triethylamine (Et3N) to the slurry before packing the column.
-
Packing: Pour the slurry and flush with 2 column volumes of the mobile phase (containing 1% Et3N) to ensure the entire bed is basic.
-
Loading: Do not use heat to load (no hot DCM). Use a small amount of liquid loading or dry load onto neutralized Celite.
-
Elution: Run the column using your standard gradient. The Et3N will protect the acid-sensitive C–I bond.
Module 4: Comparative Data & Troubleshooting
Bond Energy & Reactivity Table Understanding the weakness of the C–I bond is key to handling.
| Bond Type | Approx.[1][2][3][4][5][6] BDE (kcal/mol) | Relative Reactivity (Pd-Catalysis) | Thermal Stability Risk |
| C–F | ~115 | Inert | Low |
| C–Cl | ~80 | Low | Low |
| C–Br | ~70 | Medium | Medium |
| C–I (Pyridine) | ~55–60 | Very High | Critical |
Note: The electron-deficient nature of the pyridine ring weakens the C–I bond further compared to benzene analogs.
Troubleshooting Decision Tree
Caption: Logical workflow for diagnosing iodopyridine instability issues.
References
-
BenchChem Technical Guides. "Purification of 2,6-Dichloro-4-iodopyridine Reaction Products." BenchChem.[7][8] Link
-
Schlosser, M. "The Halogen Dance Reaction: A Review." European Journal of Organic Chemistry. Link
-
Knochel, P., et al. "Functionalized Grignard Reagents via Magnesium-Halogen Exchange."[9] Angewandte Chemie International Edition. Link
-
Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs. Link
-
Master Organic Chemistry. "Bond Dissociation Energies and Radical Stability." Master Organic Chemistry. Link
Sources
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. princeton.edu [princeton.edu]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Resolving solubility issues of 3-Chloro-5,6-difluoro-2-iodopyridine in polar solvents
Focus Compound: 3-Chloro-5,6-difluoro-2-iodopyridine Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists
Welcome to the Technical Support Center. This guide is designed to troubleshoot and resolve the severe solubility bottlenecks associated with highly lipophilic, polyhalogenated pyridine building blocks in polar and aqueous environments.
Chemical Profiling & Root Cause Analysis
Before attempting to dissolve 3-Chloro-5,6-difluoro-2-iodopyridine, it is critical to understand the causality behind its physical behavior. Why does this specific molecule resist solvation in polar media?
-
Extreme Lipophilicity & Halogen Bonding: The substitution of the pyridine core with four heavy halogens (Cl, F, F, I) creates a highly hydrophobic surface area. Furthermore, halogenated aromatics exhibit strong intermolecular halogen bonding, which drastically increases the crystal lattice energy. It requires a massive thermodynamic penalty to break apart this crystal lattice in highly polar, protic solvents like water or ethanol 1.
-
Electron-Deficient Nitrogen: In standard pyridines, the nitrogen atom acts as a strong hydrogen-bond acceptor or can be protonated to form a highly soluble pyridinium salt. However, the cumulative electron-withdrawing effect of the ortho-fluoro and ortho-iodo groups severely depletes the electron density on the nitrogen 2. Consequently, its pKa is exceptionally low, rendering standard pH-adjustment techniques (acidification) completely ineffective.
Troubleshooting FAQs
Q1: I am preparing a stock solution for an in vitro biological assay, but the compound precipitates immediately upon dilution in an aqueous buffer. How can I maintain solubility? A1: Direct dissolution in aqueous media will fail. You must use a step-down co-solvent approach combined with a complexation agent. First, dissolve the compound in 100% DMSO to create a high-concentration stock. For the aqueous phase, use a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) 3. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic halogenated ring, while its hydrophilic exterior maintains aqueous solubility.
Q2: Can I just lower the pH with HCl to protonate the pyridine ring and dissolve it in water? A2: No. Unlike standard basic pyridines, polyhalogenated pyridines are extremely electron-deficient 2. The nitrogen lone pair is heavily delocalized and withdrawn by the halogens, meaning it will not readily accept a proton. Attempting to form a hydrochloride salt will result in a biphasic suspension rather than a true solution.
Q3: I am using this compound as an electrophile in a Suzuki-Miyaura cross-coupling. It won't dissolve in the standard Ethanol/Water solvent mixture. What is the best alternative? A3: Ethanol/water is too polar and protic for this highly lipophilic building block. Switch to a polar aprotic/aqueous biphasic system, such as 1,4-Dioxane/Water or THF/Water (typically in a 3:1 or 4:1 ratio). Alternatively, use a strictly organic system (e.g., Toluene) with a phase-transfer catalyst (PTC) to shuttle the aqueous base to the organic layer.
Experimental Protocols
Protocol A: Preparation of Aqueous-Compatible Stock Solutions via Cyclodextrin Complexation
This protocol utilizes a self-validating centrifugation step to ensure true dissolution rather than micro-suspension 4.
-
Stock Preparation: Weigh the required amount of 3-Chloro-5,6-difluoro-2-iodopyridine and dissolve it in 100% molecular biology-grade DMSO to yield a 50 mM stock. Vortex until optically clear.
-
Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS, pH 7.4).
-
Complexation: Slowly add the DMSO stock dropwise to the HP-β-CD buffer while under vigorous vortexing or sonication. Target a final DMSO concentration of ≤ 1% v/v to prevent downstream biological toxicity.
-
Self-Validation Step: Centrifuge the final mixture at 10,000 x g for 5 minutes.
-
Pass: The supernatant remains perfectly clear (successful host-guest inclusion).
-
Fail: A visible pellet forms at the bottom. (Remedy: Increase HP-β-CD concentration or decrease the final compound concentration).
-
Protocol B: Biphasic Solvent Optimization for Metal-Catalyzed Cross-Coupling
-
Solvent Selection: Prepare a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Dioxane provides the necessary lipophilic environment to solvate the halogenated pyridine.
-
Reagent Addition: Add 3-Chloro-5,6-difluoro-2-iodopyridine, your coupling partner (e.g., boronic acid), and the inorganic base (e.g., K₂CO₃) to the solvent.
-
Catalyst Integration: Add the Palladium catalyst (e.g., Pd(dppf)Cl₂). The catalyst and organic reagents will partition into the Dioxane-rich phase, while the base dissolves in the aqueous phase.
-
Self-Validation Step: Heat to 80°C under vigorous stirring (≥ 800 rpm). Stop stirring briefly to observe phase separation.
-
Pass: Two distinct, clean liquid phases are visible.
-
Fail: A cloudy "rag layer" forms at the interface, indicating precipitated starting material. (Remedy: Increase the Dioxane ratio to 5:1 or add a surfactant).
-
Quantitative Data Presentation
Table 1: Solvent Compatibility Matrix for Polyhalogenated Pyridines
| Solvent System | Dielectric Constant (ε) | Solubilizing Capacity | Recommended Application |
| Water | 80.1 | Very Poor (< 0.01 mg/mL) | None (Avoid direct use) |
| Ethanol / Water (1:1) | ~52.0 | Poor | Not recommended |
| DMSO (100%) | 46.7 | Excellent (> 50 mg/mL) | Primary stock solution preparation |
| 1,4-Dioxane / Water (4:1) | ~15.0 | Good | Metal-catalyzed cross-coupling |
| 20% HP-β-CD in Water | N/A | Moderate (1-5 mg/mL) | Biological assays (in vitro) |
Visualizations
Decision matrix for optimizing the solubility of polyhalogenated pyridines based on application.
Mechanistic pathway of host-guest inclusion complexation to achieve aqueous solubility.
References
-
Jun, Rodrigo. "Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide." J Bioprocess Biotech, Hilaris Publisher. 3
-
"Drug Solubility: Importance and Enhancement Techniques." PMC - NIH. 4
-
"Selective Halogenation of Pyridines Using Designed Phosphine Reagents." PMC - NIH. 2
-
"Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges." Royal Society of Chemistry. 1
Sources
Technical Support Center: Controlling Hydrolysis in Labile Halopyridines
The Core Directive: The "Labile Halogen" Paradox
Welcome to the technical support center. If you are reading this, you are likely observing the inexplicable disappearance of your starting material—specifically 2- or 4-halopyridines—during reaction or storage, often replaced by a highly polar, UV-active byproduct.
The Diagnosis: You are likely fighting Nucleophilic Aromatic Substitution (
The Counter-Intuitive Truth:
Many researchers assume that because the C-F bond is thermodynamically stronger than C-Cl or C-Br, fluoropyridines are more stable. In the context of
-
Reactivity Order: F
Cl Br > I. -
Why: The rate-determining step in
is the nucleophilic attack on the ring to form the Meisenheimer complex.[1] The high electronegativity of fluorine inductively stabilizes this anionic intermediate, lowering the activation energy significantly compared to chlorine or bromine [1, 2].
The Mechanistic Diagnostic (FAQ)
Q1: Why is my 2-fluoropyridine converting to a solid precipitate?
A: You are observing the formation of 2-pyridone .[2][3][4] When a 2-halopyridine undergoes hydrolysis, it initially forms 2-hydroxypyridine. However, this species is unstable relative to its tautomer. The equilibrium rapidly shifts toward the amide-like 2-pyridone form, which is thermodynamically favored in polar solvents and the solid state due to strong intermolecular hydrogen bonding (dimerization) [3, 4].
Q2: Is this reaction acid or base catalyzed?
A: While both are possible, base-mediated hydrolysis is the predominant killer in cross-coupling reactions (Suzuki, Buchwald). Even weak bases like carbonates can generate enough hydroxide (if trace water is present) to attack the electron-deficient pyridine ring at the 2- or 4-position.
Q3: How much faster is Fluorine substituted compared to Chlorine?
A: Experimental data indicates that 2-fluoropyridine reacts approximately 320 times faster with alkoxides than 2-chloropyridine [2].[5] If your protocol works for a chloropyridine, you cannot simply swap in a fluoropyridine without strictly excluding water.
Visualizing the Failure Mode
The following diagram illustrates the pathway from your starting material to the unwanted pyridone byproduct.
Figure 1: The degradation pathway of 2-fluoropyridine via
Troubleshooting & Optimized Protocols
Scenario A: Hydrolysis during Suzuki-Miyaura Coupling
Issue: You are coupling a 2-fluoropyridine boronic acid (or halide) and observing low yields/pyridone formation.
Root Cause: The use of aqueous bases (
Corrective Protocol: Anhydrous Suzuki Coupling
This protocol eliminates water to prevent
| Parameter | Standard (Risky) | Optimized (Safe) |
| Solvent | DMF/Water or Dioxane/Water | Anhydrous 1,4-Dioxane or Toluene |
| Base | CsF (2.5 equiv) or Anhydrous | |
| Catalyst | ||
| Temp | 80-100°C | 60-80°C (Lower temp reduces substitution rate) |
Step-by-Step Workflow:
-
Drying: Flame-dry a reaction vial and cool under Argon.
-
Solvent Prep: Sparge anhydrous 1,4-dioxane with Argon for 15 minutes. Do not trust "anhydrous" bottles opened >1 week ago.
-
Reagent Addition: Add Halopyridine (1.0 eq), Boronic Acid (1.2 eq), and finely ground anhydrous
(3.0 eq). -
Catalyst: Add Pd-catalyst (e.g., 5 mol%).
-
Cycling: Evacuate and backfill with Argon (3x).
-
Execution: Inject solvent. Heat to 80°C.
-
Why:
is poorly soluble in dioxane, keeping the effective basicity low but sufficient for transmetallation, while minimizing nucleophilic attack on the fluorine [5].
-
Scenario B: Degradation during Workup
Issue: Reaction looks clean by TLC, but purity drops after extraction. Root Cause: Acidic workups can protonate the pyridine nitrogen, making the ring even more electrophilic and susceptible to water attack. Conversely, strong basic washes can directly displace the halogen.
Corrective Action:
-
Avoid: 1M HCl or 1M NaOH washes.
-
Use: Saturated
(mildly acidic buffer, pH ~5-6) or Phosphate Buffer (pH 7). -
Speed: Perform phase separation quickly and dry organic layers immediately over
.
Comparative Stability Data
Use this table to assess risk before designing your route.
| Substrate | Relative | Hydrolysis Risk | Recommended Storage |
| 2-Fluoropyridine | 320x | Critical | Freezer (-20°C), Inert Gas, Desiccator |
| 4-Fluoropyridine | ~250x | High | Freezer (-20°C), Inert Gas |
| 2-Chloropyridine | 1x (Baseline) | Moderate | Refrigerator (4°C) |
| 3-Fluoropyridine | < 0.01x | Low | Ambient |
Note: The 3-position is not activated by the ring nitrogen, making it significantly more stable against hydrolysis.
Decision Logic for Troubleshooting
Use this flow to determine the source of your impurity.
Figure 2: Diagnostic decision tree for identifying hydrolysis issues in halopyridines.
References
-
BenchChem. (2025).[1][6] A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. Retrieved from
-
S. Gronert, et al. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry. Retrieved from
-
M. C. Milletti, et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. MDPI International Journal of Molecular Sciences. Retrieved from
-
WuXi Biology. (2025). Magical Power of Quantum Mechanics: Tautomerization of 2-hydroxypyridine and 2-pyridone. Retrieved from
-
Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide and Side Reactions. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of Iodopyridines
This guide provides a comprehensive, technically-grounded framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of iodopyridines. As compounds of significant interest in pharmaceutical development, the accurate determination of their purity is paramount. This document moves beyond a simple recitation of steps to explore the underlying chromatographic principles, offering a comparative analysis of critical method parameters and the rationale behind their selection.
The Analytical Challenge: Unraveling the Complexity of Iodopyridines
Iodopyridines, particularly their positional isomers, present a notable challenge for chromatographic separation. Their structural similarity often leads to nearly identical physicochemical properties, such as polarity and hydrophobicity, resulting in poor resolution and potential co-elution in standard HPLC methods.[1][2][3] The primary goal of this guide is to establish a systematic, science-driven approach to overcome these challenges and develop a stability-indicating method capable of accurately quantifying iodopyridines and their potential impurities.
Pillar 1: A Strategic Framework for Method Development
A successful method development strategy is not a random walk but a logical progression based on the fundamental properties of the analyte. For iodopyridines, the basic nitrogen atom in the pyridine ring is the most critical feature influencing chromatographic behavior.
Understanding the Analyte: The Central Role of pKa
Pyridine and its derivatives are basic compounds, typically exhibiting a pKa in the range of 5.2 to 6.0.[4][5] This property dictates that the ionization state of an iodopyridine molecule is highly dependent on the mobile phase pH.
-
At a pH below the pKa (pH < 5): The pyridine nitrogen is protonated, carrying a positive charge (BH+). This ionized form is more polar and will have weaker interactions with a non-polar reversed-phase stationary phase, leading to shorter retention times.[6][7]
-
At a pH above the pKa (pH > 7): The molecule exists as the neutral free base (B). This form is less polar and will exhibit stronger hydrophobic interactions with the stationary phase, resulting in longer retention times.[7][8]
Controlling the mobile phase pH is therefore the most powerful tool for manipulating the retention and selectivity of iodopyridines. For a robust and reproducible method, it is crucial to operate at a pH at least 1.5 to 2 units away from the analyte's pKa.[7][9] This ensures the analyte exists predominantly in a single ionic state, minimizing shifts in retention time due to small variations in mobile phase preparation.[9][10][11]
The Method Development Workflow
The development process should be systematic, beginning with broad screening and proceeding through iterative optimization steps. The following workflow illustrates a robust strategy.
Caption: Figure 1: A systematic workflow for HPLC method development, from initial analyte characterization to final validation.
Pillar 2: A Comparative Evaluation of Chromatographic Parameters
The success of a separation hinges on the careful selection and optimization of the stationary and mobile phases. Here, we compare the most influential parameters for iodopyridine analysis.
Stationary Phase Selection: Finding the Right Interaction
The choice of column (stationary phase) is critical for achieving the desired selectivity, especially for closely related isomers.
-
C18 (Octadecylsilane, L1): This is the most widely used reversed-phase column and serves as the ideal starting point.[3] It separates compounds primarily based on hydrophobicity. While effective, it may not always provide sufficient selectivity to resolve positional isomers of iodopyridine.
-
Phenyl-Hexyl (L11): For aromatic compounds like iodopyridines, phenyl-based stationary phases offer an alternative separation mechanism. In addition to hydrophobic interactions, they can engage in π-π interactions with the aromatic ring of the analyte.[12][13] This unique selectivity can often resolve isomers that co-elute on a C18 column.
-
Polar-Embedded/Endcapped Phases: Basic compounds like iodopyridines can interact with residual acidic silanol groups on the silica surface of the stationary phase, leading to poor peak shape (tailing). Modern columns with advanced endcapping or embedded polar groups shield these silanols, significantly improving peak symmetry without the need for mobile phase additives like triethylamine.[14]
Mobile Phase Optimization: The Engine of Separation
The mobile phase composition dictates analyte retention, selectivity, and peak shape.
-
Organic Modifier (ACN vs. MeOH): Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC. They possess different properties and can yield different separation selectivities.[1][15] ACN is generally a stronger solvent than methanol and often provides sharper peaks due to its lower viscosity. A pragmatic approach is to screen both solvents during development to determine which provides the best resolution for the critical pairs in the sample.
-
Mobile Phase pH and Buffer Selection: As established, pH is the most critical parameter. A pH screening study is essential.
-
Low pH (2.5 - 3.5): Achieved with buffers like 0.1% formic acid or potassium phosphate. At this pH, iodopyridines are protonated (ionized), and silanol interactions are suppressed, often leading to excellent peak shapes.[9][15]
-
High pH (8 - 10): Requires specialized pH-stable columns. Buffers like ammonium bicarbonate or ammonium hydroxide can be used. At high pH, iodopyridines are in their neutral, more retentive form, which can dramatically alter selectivity and improve separation from other impurities.[8][16]
-
Detector Selection: Ensuring Accurate Detection
-
Photodiode Array (PDA) Detector: Iodopyridines contain a UV-active pyridine ring. A PDA detector is the preferred choice over a simple UV detector. It acquires the entire UV-Vis spectrum at each point in the chromatogram, which is invaluable for assessing peak purity to ensure that a peak is from a single component and not due to co-eluting impurities.[17][18][19] A detection wavelength is typically chosen at a lambda max of the compound, often around 250-270 nm for pyridine derivatives.[20]
-
Mass Spectrometry (MS) Detector: An MS detector provides mass information, which is definitive for peak identification and characterization of unknown impurities. It is particularly useful when chromatographic resolution of isomers is challenging.[17][21]
Caption: Figure 2: The interplay between key method parameters and their impact on chromatographic results for iodopyridines.
Pillar 3: Experimental Protocols and Data Interpretation
This section provides a practical, step-by-step protocol for method development and a comparative data summary.
Experimental Protocol: A Systematic Approach
-
Sample Preparation: Prepare a stock solution of the iodopyridine sample (e.g., 3-Iodopyridine) at 1.0 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile). Prepare a working solution at 0.1 mg/mL for injection.
-
Initial Screening Conditions:
-
Instrument: HPLC with PDA Detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temp: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA, 210-400 nm (extract at 260 nm)
-
Gradient: 5% to 95% B in 20 minutes, hold for 5 minutes.
-
-
Comparative Optimization Experiments:
-
pH Study: Repeat the analysis using (a) 10 mM Ammonium Acetate, pH 5.0, and (b) 10 mM Ammonium Bicarbonate, pH 9.0 (requires a high-pH stable column).
-
Column Study: Using the optimal pH condition identified above, repeat the analysis on a Phenyl-Hexyl column (4.6 x 150 mm, 5 µm).
-
-
Forced Degradation Study:
-
To demonstrate the method is stability-indicating, the iodopyridine sample must be subjected to stress conditions as per ICH guideline Q1A(R2).[22][23]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample at 105 °C for 48 hours.
-
Photolytic: Solution/solid sample exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze all stressed samples, along with a control, using the optimized HPLC method. The method is considered stability-indicating if all degradation peaks are baseline resolved from the main analyte peak and from each other.[24][25]
-
Comparative Data Summary
The following table presents hypothetical data from the comparative experiments, illustrating how to evaluate method performance. The critical pair for resolution is assumed to be 3-iodopyridine and a closely eluting impurity, 2-iodopyridine.
| Condition | Column | Mobile Phase pH | Resolution (Rs) between Critical Pair | Tailing Factor (Tf) for Main Peak | Analysis Time (min) | Observations |
| 1 | C18 | 2.7 (Formic Acid) | 1.3 | 1.4 | 25 | Poor resolution, peak tailing is noticeable. |
| 2 | C18 | 5.0 (Ammonium Acetate) | 1.1 | 1.8 | 25 | Resolution degrades, significant tailing. pH is too close to pKa. |
| 3 | C18 (High pH Stable) | 9.0 (Ammonium Bicarb) | 1.8 | 1.1 | 25 | Improved resolution and excellent peak shape. |
| 4 | Phenyl-Hexyl | 2.7 (Formic Acid) | 1.9 | 1.2 | 25 | Good resolution, likely due to π-π interactions. |
| 5 (Optimized) | Phenyl-Hexyl | 9.0 (Ammonium Bicarb) | > 2.5 | 1.0 | 25 | Excellent resolution and peak symmetry. Best condition. |
Pillar 4: Method Validation According to ICH Guidelines
Once the optimal chromatographic conditions are established and proven to be stability-indicating, the method must be formally validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[26][27][28][29][30]
The validation protocol must assess the following parameters:
| Parameter | Purpose | Typical Acceptance Criteria for a Purity Method |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity index > 0.999. Degradants are resolved from the main peak (Rs > 2.0).[26] |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range.[26] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration for assay; LOQ to 120% for impurities.[28] |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for the analyte.[26][27] |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2.0%.[26] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined by signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Typically determined by signal-to-noise ratio of 10:1; must be precise and accurate. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2 °C, ±5% organic modifier). | System suitability parameters must be met; RSD of results should not significantly change.[26] |
Conclusion
Developing a robust HPLC purity method for iodopyridines is a multi-faceted process that relies on a thorough understanding of the analyte's chemical properties. This guide demonstrates that a systematic approach, focusing on the strategic manipulation of mobile phase pH and the comparative evaluation of stationary phase chemistry, is the most effective path to success. By leveraging π-π interactions with a phenyl-based column and optimizing retention by adjusting pH to control the analyte's ionization state, even challenging separations of positional isomers can be achieved with high resolution and excellent peak shape. The final, optimized method must be subjected to forced degradation studies and fully validated according to ICH guidelines to ensure it is truly stability-indicating and fit for purpose in a regulated environment.
References
-
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
Exploring the Role of pH in HPLC Separation. Veeprho. [Link]
-
pH, pKa, and Retention. Pharma Growth Hub. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]
-
The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]
-
Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. [Link]
-
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI. [Link]
-
Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. [Link]
-
Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. University of South Alabama. [Link]
-
What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? ResearchGate. [Link]
-
Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. [Link]
-
Method Validation as per ICH & USP Guidelines. Cubic Analytical Solution. [Link]
-
HPLC Separation Modes - Stationary Phase in HPLC. Waters. [Link]
-
Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. PMC. [Link]
-
The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta. [Link]
-
Isomers and Recommended HPLC Columns for Effective Separation. MTC USA. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. IJRR, International Journal of Research and Review. [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
-
3-Iodopyridine. SIELC Technologies. [Link]
-
Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. PMC. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Forced Degradation Testing. Galbraith Laboratories, Inc. [Link]
-
Types of HPLC Detectors. Phenomenex. [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. [Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Common HPLC Detector Types and Their Applications: A Practical Guide. LinkedIn. [Link]
-
Types of detectors used in HPLC. Bio-Analysis Centre. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. Bioprocess Online. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Chromatography Method Development For Impurity Analysis And Degradation. IJCRT.org. [Link]
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- 2. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
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- 5. helixchrom.com [helixchrom.com]
- 6. veeprho.com [veeprho.com]
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- 8. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds – Excellence in Analytical Chemistry [each.ut.ee]
- 9. agilent.com [agilent.com]
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- 11. researchgate.net [researchgate.net]
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- 20. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 21. Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
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- 30. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
The Halogen Handle: A Definitive Guide to 2-Iodo vs. 2-Bromo Fluoropyridines
Topic: Reactivity Comparison of 2-Iodo vs. 2-Bromo Fluoropyridines Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary: The Reactivity-Stability Paradox
In the architecture of drug discovery, fluoropyridines are privileged scaffolds. The choice between a 2-iodo and a 2-bromo substituent is rarely just a matter of availability; it is a strategic decision that dictates the reaction trajectory.
-
2-Iodo-fluoropyridines are the "Formula 1" cars of heterocyclic chemistry: they offer supreme speed in oxidative addition and lithium-halogen exchange but carry high risks of instability, light sensitivity, and "halogen dance" rearrangements.
-
2-Bromo-fluoropyridines are the "Workhorses": they provide robust stability and controlled reactivity, often preferred for scale-up, though they may require more active catalysts for difficult couplings.
This guide dissects the mechanistic nuances, providing you with the data and protocols to select the correct halide for your specific transformation.
Mechanistic Basis: Bond Energy & The Fluorine Effect
Bond Dissociation Energy (BDE)
The fundamental driver of reactivity differences is the carbon-halogen bond strength.[1] The C–I bond is significantly longer and weaker than the C–Br bond, lowering the activation energy for bond cleavage.
| Bond Type | Approx.[2][3][4] BDE (kcal/mol) | Consequence |
| C(sp²)–I | ~65 | Rapid Oxidative Addition (Pd⁰ → Pd²⁺) |
| C(sp²)–Br | ~81 | Slower Oxidative Addition; requires electron-rich ligands |
| C(sp²)–F | ~116 | Inert to Pd-coupling; activates adjacent positions for |
The "Fluorine Effect"
The position of the fluorine atom relative to the halogen is critical. Fluorine is the most electronegative element (Pauling scale 3.98), exerting a powerful inductive withdrawing effect (-I) that depletes electron density from the pyridine ring.
-
Impact on Oxidative Addition: The electron-deficient ring makes the C–X bond more electrophilic. Consequently, 2-iodo-fluoropyridines undergo oxidative addition with Pd(0) at rates that can be orders of magnitude faster than their non-fluorinated counterparts.
-
Impact on Stability: The same electron withdrawal acidifies adjacent protons (C3-H or C4-H), lowering the barrier for Lithium-Hydrogen exchange (deprotonation) which competes with Lithium-Halogen exchange , leading to the "Halogen Dance."
Critical Danger: The Halogen Dance & Pyridyne Formation
One of the most overlooked risks when working with 2-halo-3-fluoropyridines is the Halogen Dance (HD) . This base-catalyzed rearrangement migrates the halogen to a more thermodynamically stable position.[5]
Mechanism of Failure
When treating 2-bromo-3-fluoropyridine with a lithium base (e.g., LDA), the base may preferentially deprotonate at C4 (ortho to the fluorine) rather than perform Li-Br exchange. The resulting anion attacks the Br, causing it to migrate.
Expert Insight: Iodides are generally safer for selective Li-exchange because the rate of Li–I exchange (
Figure 1: The Halogen Dance pathway common in bromopyridines. Using an iodo-analog often bypasses this by favoring direct exchange.
Reaction Class Comparison
Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)[6]
| Feature | 2-Iodo-fluoropyridines | 2-Bromo-fluoropyridines |
| Reactivity | High. Couples at RT or mild heat. | Moderate. Often requires >60°C or specialized ligands (e.g., SPhos, XPhos). |
| Catalyst Load | Low (0.5 - 1 mol%). | Standard (1 - 5 mol%). |
| Selectivity | Excellent site-selectivity in polyhalogenated systems (reacts before Cl or Br). | Good, but requires careful temp control if Cl is present. |
| Transmetalation | Potential Bottleneck. The stable Pd(II)-I intermediate can sometimes be too stable, slowing transmetalation. | Generally balanced cycle turnover. |
Expert Tip: For 2-pyridyl systems, the boronate species is unstable (protodeboronation). It is standard practice to use the 2-halo-fluoropyridine as the electrophile and the aryl partner as the boronic acid.
Nucleophilic Aromatic Substitution ( )
In
-
Order of Reactivity: F >> Cl ≈ Br > I.
-
Scenario: If you have 2-bromo-3-fluoropyridine , a nucleophile will likely displace the Fluorine at C3 (activated by ring nitrogen and ortho-Br) rather than the Bromine at C2, unless the nucleophile is highly specific or Pd-catalysis is used.
-
2-Fluoro-pyridines are exceptionally reactive to
at the 2-position (320x faster than 2-chloro).[6]
Experimental Protocols
Protocol A: Selective Suzuki Coupling of 2-Iodo-3-fluoropyridine
Objective: Couple the C2-Iodide without touching the C3-Fluorine or causing dehalogenation.
-
Setup: Flame-dry a Schlenk flask. Add 2-iodo-3-fluoropyridine (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (2 mol%).
-
Solvent/Base: Add degassed DME (0.2 M) and 2M Na₂CO₃ (2.0 equiv).
-
Why DME? Ethereal solvents coordinate Pd intermediates, stabilizing them.
-
-
Reaction: Heat to 60°C for 4-6 hours.
-
Note: Do not overheat (>80°C) to avoid hydrodehalogenation of the iodine.
-
-
Workup: Dilute with EtOAc, wash with brine. The fluoride remains intact for subsequent
or F-directed chemistry.
Protocol B: "Trap-and-Go" Lithium Exchange (Avoiding the Dance)
Objective: Functionalize 2-bromo-3-fluoropyridine at C2 without migration.
-
Cooling: Cool a solution of 2-bromo-3-fluoropyridine in THF/Toluene (1:4) to -78°C .[7]
-
Why Toluene? Non-polar solvents suppress the "halogen dance" mechanism compared to pure THF.
-
-
Exchange: Add n-BuLi (1.05 equiv) dropwise over 10 min.
-
Critical: If using the Iodo analog, exchange is instantaneous. For Bromo , allow 15-20 min soak time, but do not exceed 30 min or allow temp to rise above -70°C.
-
-
Trapping: Immediately add the electrophile (e.g., DMF, I₂, aldehyde) at -78°C.
-
Quench: Add AcOH/MeOH at -78°C before warming. Warming the lithiated species without an electrophile guarantees decomposition to pyridyne tars.
Decision Matrix: Which Halide to Choose?
Figure 2: Decision logic for selecting the optimal halogen handle.
References
-
Comparison of Halopyridine Reactivity in Cross-Coupling BenchChem Guide. "A Comparative Guide to the Reactivity of 2-Bromopyrazine and 2-Iodopyrazine."
-
Halogen Dance & Flow Chemistry Guerin, T. et al. "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance." Chemistry – A European Journal, 2022.
-
Oxidative Addition Rates & Fluorine Effect Goldman, A. S. et al. "Oxidative Addition of Polar Reagents." LibreTexts Chemistry.
-
Regioselectivity in Fluoropyridines Schlosser, M. et al.[8] "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 1996.[8]
-
Suzuki Coupling of 2-Pyridyl Halides Buchwald, S. L. et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 2010.
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- 8. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
Structural Elucidation of Polyhalogenated Scaffolds: Mass Spectrometry Fragmentation of 3-Chloro-5,6-difluoro-2-iodopyridine
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Researchers Document Type: Comparative Performance Guide & Experimental Methodology
Executive Summary
The precise characterization of polyhalogenated heterocycles is a critical bottleneck in early-stage drug discovery. 3-Chloro-5,6-difluoro-2-iodopyridine is a highly functionalized building block utilized in regioselective cross-coupling reactions, such as the synthesis of allosteric modulators for muscarinic acetylcholine receptors[1]. This guide objectively compares the mass spectrometric behavior of 3-Chloro-5,6-difluoro-2-iodopyridine against alternative scaffolds (e.g., 2,6-dichloro-4-iodopyridine) and establishes a self-validating analytical protocol for its structural elucidation.
The Causality of Ionization: GC-EI-MS vs. LC-ESI-MS
Choosing the correct ionization technique requires an understanding of the analyte's electronic environment. The presence of four strongly electron-withdrawing halogens (F, F, Cl, I) exerts a profound inductive effect on the pyridine ring.
-
Proton Affinity Deficit: This electron withdrawal drastically reduces the electron density on the pyridine nitrogen, lowering its proton affinity (PA) by 5–15 kJ/mol per halogen[2]. Consequently, soft ionization techniques like Electrospray Ionization (ESI) in positive mode struggle to generate the protonated molecular ion
. -
Electron Ionization Superiority: To bypass the basicity requirement, Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) is the superior alternative[3]. Bombardment with 70 eV electrons forcefully ejects an electron to form the radical cation
, providing a robust, reproducible molecular ion and a rich fragmentation spectrum.
Caption: Decision matrix for selecting mass spectrometry techniques based on analyte proton affinity.
Mechanistic Causality of Fragmentation
Under 70 eV EI, the fragmentation cascade of 3-Chloro-5,6-difluoro-2-iodopyridine is strictly governed by Bond Dissociation Energies (BDE) . The molecular radical cation dissipates excess internal energy by sequentially cleaving its weakest bonds:
-
Primary Cleavage (Loss of Iodine): The C-I bond is the weakest in the molecule (~240 kJ/mol). The initial fragmentation is the homolytic cleavage of the iodine atom, yielding the
fragment at m/z 148 (for ). -
Secondary Cleavage (Loss of Chlorine): The C-Cl bond (~330 kJ/mol) breaks next, expelling a chlorine radical to form the
fragment at m/z 113. -
Fluorine Stability: The C-F bonds are exceptionally strong (>450 kJ/mol). Rather than losing a fluorine radical (
), the remaining difluoropyridyl core typically undergoes complex ring-opening or loss of / [2].
Caption: Mass spectrometry fragmentation cascade of 3-Chloro-5,6-difluoro-2-iodopyridine under 70 eV EI.
Comparative Performance Analysis
To demonstrate the unique mass spectrometric signature of 3-Chloro-5,6-difluoro-2-iodopyridine, we compare it against a widely used alternative, 2,6-Dichloro-4-iodopyridine [3]. While both share an iodopyridine core, the isotopic clusters and secondary fragmentation pathways differ significantly.
Table 1: Comparative MS Signatures of Halogenated Pyridine Scaffolds
| Analytical Parameter | 3-Chloro-5,6-difluoro-2-iodopyridine | 2,6-Dichloro-4-iodopyridine | Mechanistic Rationale |
| Formula | Substitution dictates isotopic ratios. | ||
| Nominal Mass | 275 Da | 273 Da | Base mass for the lowest isotopes ( |
| Molecular Ion Isotopic Pattern | m/z 275 (100%), 277 (~33%) | m/z 273 (100%), 275 (~65%), 277 (~11%) | Reflects one vs. two Chlorine atoms ( |
| Primary Fragment | m/z 148 / 150 ( | m/z 146 / 148 / 150 ( | C-I bond is the weakest in both molecules. |
| Secondary Fragment | m/z 113 ( | m/z 111 / 113 ( | Subsequent loss of the next weakest bond (C-Cl). |
| Proton Affinity (ESI Suitability) | Extremely Low (Not recommended) | Very Low (Not recommended) | Inductive effect of multiple halogens suppresses protonation[2]. |
Self-Validating Experimental Protocol: GC-EI-MS Analysis
To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating system. The inclusion of a Perfluorotributylamine (PFTBA) tuning step ensures mass axis calibration, while the isotopic pattern analysis validates the chemical formula.
Step-by-Step Methodology
Step 1: Instrument Calibration (Self-Validation Check)
-
Introduce PFTBA into the EI source.
-
Perform an autotune to verify the relative abundances of m/z 69, 219, and 502. Causality: This ensures the quadrupole mass analyzer is correctly resolving low, mid, and high mass ranges, which is critical for identifying the m/z 275 molecular ion and m/z 113 fragment.
Step 2: Sample Preparation
-
Dissolve 1.0 mg of 3-Chloro-5,6-difluoro-2-iodopyridine in 1.0 mL of MS-grade Dichloromethane (DCM) to create a 1 mg/mL stock.
-
Dilute 10
of the stock into 990 of DCM to achieve a 10 working solution. Causality: High concentrations can cause space-charge effects in the ion source, leading to distorted isotopic ratios.
Step 3: GC Separation Parameters
-
Column: HP-5ms (30 m x 0.25 mm x 0.25
). -
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1
, Split ratio 10:1, Inlet temperature 250°C. -
Oven Program:
-
Hold at 50°C for 2 min.
-
Ramp at 15°C/min to 250°C.
-
Hold for 5 min.
-
Step 4: MS Acquisition Parameters
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50 to 350.
Step 5: Data Validation & Interpretation
-
Extract the chromatogram. The compound should elute as a sharp, symmetrical peak.
-
Examine the mass spectrum at the peak apex.
-
Verification: Confirm the presence of the molecular ion cluster at m/z 275 and 277 with a 3:1 ratio. Confirm the presence of the m/z 148 base peak (loss of Iodine). If the 3:1 ratio is distorted, suspect co-elution or detector saturation.
References
-
Flammang, R. et al. "Collisional activation of protonated halogeno-pyridines: different behaviour of target gases." Chemical Physics Letters, KU Leuven, 2000. [Link]
- Lindsley, C. W. et al. "WO2017112556A1 - 3-(1h-pyrazol-4-yl)pyridine allosteric modulators of the m4 muscarinic acetylcholine receptor.
Sources
A Comprehensive Guide to Leaving Group Ability in 2,3,5,6-Substituted Pyridines via SNAr
Introduction
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in the synthesis of complex pharmaceuticals, agrochemicals, and advanced polymers. When utilizing highly electron-deficient scaffolds like 2,3,5,6-substituted pyridines (e.g., pentafluoropyridine or pentachloropyridine), the choice of the leaving group fundamentally dictates the reaction's kinetics, regioselectivity, and overall yield. Unlike aliphatic SN1 or SN2 pathways, SNAr operates via an addition-elimination mechanism where the formation of a resonance-stabilized intermediate—the Meisenheimer complex—is the rate-determining step[1]. This guide objectively compares leaving group abilities in these specialized pyridine scaffolds, providing mechanistic causality and field-proven, self-validating experimental protocols.
Mechanistic Causality: The "Element Effect"
In classical aliphatic substitutions, leaving group ability correlates with polarizability and the weakness of the carbon-halogen bond (I > Br > Cl > F). However, SNAr reactions exhibit the exact opposite trend, a phenomenon known as the "Element Effect" [2].
The Causality: Because the expulsion of the leaving group is a fast, subsequent step, the carbon-halogen bond strength is largely irrelevant to the overall reaction rate. Instead, the rate is governed entirely by the initial nucleophilic attack (addition). Highly electronegative groups, particularly fluorine, withdraw electron density from the ipso-carbon via strong inductive effects. This maximizes the electrophilicity of the carbon center and drastically lowers the activation energy required to form the transition state leading to the Meisenheimer complex[3].
Consequently, the established leaving group hierarchy in pyridine SNAr is: F > NO₂ > Cl ≈ Br > I [1].
Logical flow of the SNAr addition-elimination mechanism in pyridines.
Regioselectivity in Polyhalopyridines
The regioselectivity of nucleophilic attack on a 2,3,5,6-substituted pyridine is dictated by the thermodynamic stabilization of the Meisenheimer complex. In pentafluoropyridine (PFPy), nucleophilic attack occurs almost exclusively at the C-4 (para) position [4].
The Causality: Attack at C-4 allows the resulting negative charge to be delocalized directly onto the highly electronegative pyridine nitrogen atom. Attack at the C-3 or C-5 positions forces the negative charge onto carbon atoms, resulting in a significantly higher energy transition state. If the C-4 position is already occupied by a poor leaving group (e.g., an alkyl or alkoxy group), subsequent SNAr reactions will be directed to the C-2 and C-6 (ortho) positions, which also allow for nitrogen-based charge stabilization[1].
Quantitative Data Comparison
To objectively compare the performance of these leaving groups, we must examine their relative kinetic rates and thermodynamic parameters. The table below summarizes the relative leaving group ability in activated SNAr systems.
| Leaving Group (LG) | Relative Reactivity (k_rel) | Electronegativity (Pauling) | C-LG Bond Energy (kcal/mol) | Mechanistic Role in SNAr |
| -F | ~3300 | 3.98 | 115 | Extreme inductive withdrawal; highly activates ipso-C for fast addition. |
| -NO₂ | ~2500 | N/A | N/A | Strong electron-withdrawing group; heavily stabilizes the transition state. |
| -Cl | 1.0 (Reference) | 3.16 | 79 | Moderate activation; standard leaving group for routine synthesis. |
| -Br | 0.8 | 2.96 | 67 | Weaker inductive effect than Cl; slower addition step. |
| -I | 0.2 | 2.66 | 57 | Poor activation; very slow addition despite being an excellent leaving group in SN2. |
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and trustworthiness, the following protocol for the regioselective SNAr of pentafluoropyridine is designed as a self-validating system. By leveraging specific analytical markers, researchers can confirm successful transformation without relying solely on isolated yields.
Experimental workflow for regioselective SNAr of pentafluoropyridine.
Protocol: Regioselective Synthesis of 4-Alkoxy-2,3,5,6-tetrafluoropyridine
Objective: Substitute the C-4 fluorine of pentafluoropyridine (PFPy) with an oxygen nucleophile under strict kinetic control.
Self-Validating Mechanism: ¹⁹F NMR tracking. PFPy exhibits a distinct multiplet for the C-4 fluorine at approximately δ -130 ppm. The complete disappearance of this peak, coupled with the emergence of product peaks, validates both reaction completion and regioselectivity[4].
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the alkoxide/phenol nucleophile (1.0 equiv) in anhydrous acetonitrile (MeCN). Causality: MeCN is a polar aprotic solvent. It stabilizes the charged Meisenheimer transition state without hydrogen-bonding to the nucleophile, which would otherwise dampen its reactivity.
-
Base Addition: Add anhydrous Cesium Carbonate (Cs₂CO₃) (1.2 equiv) to the solution. Causality: Cs₂CO₃ is utilized instead of hydroxide bases to prevent competitive -OH attack on the highly electrophilic PFPy. The large, diffuse cesium counterion minimizes tight ion-pairing, generating a highly reactive "naked" nucleophile.
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add pentafluoropyridine (1.05 equiv). Causality: The SNAr of highly fluorinated pyridines is highly exothermic. Strict temperature control ensures the reaction remains under kinetic control, preventing over-substitution at the C-2 and C-6 positions.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 16 hours. Extract a 0.1 mL aliquot and analyze via ¹⁹F NMR. Validation: Confirm the disappearance of the F-4 signal at δ -130 ppm. The desired product will display two distinct multiplets at roughly δ -88 ppm (F-2, F-6) and δ -153 ppm (F-3, F-5).
-
Workup: Filter the suspension to remove inorganic salts. Partition the filtrate between diethyl ether and saturated aqueous NH₄Cl. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the pure 4-substituted product.
References
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: ResearchGate / The Journal of Organic Chemistry URL:[Link]
-
Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science Source: MDPI URL:[Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions Source: PubMed / NIH URL:[Link]
Sources
Analytical Characterization and Performance Guide: 3-Chloro-5,6-difluoro-2-iodopyridine
Strategic Importance in Drug Development
Polyhalogenated pyridines are indispensable building blocks in modern medicinal chemistry, offering highly predictable, site-selective functionalization. Among these, 3-Chloro-5,6-difluoro-2-iodopyridine (CAS: 406676-37-7) stands out as a premium scaffold. It is extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including allosteric modulators of the M4 muscarinic acetylcholine receptor targeted for Alzheimer's disease and schizophrenia[1].
The strategic advantage of this specific molecule lies in its precisely tuned electronic and steric environment. By strategically placing four different halogens (including two fluorines) around the pyridine core, chemists can execute sequential cross-coupling and nucleophilic aromatic substitution (SNAr) reactions without the need for protecting groups[2].
Comparative Reactivity: The Polyhalogenated Advantage
To understand the utility of 3-Chloro-5,6-difluoro-2-iodopyridine, it must be compared against alternative scaffolds like 3,5-Dichloro-2-fluoro-6-iodopyridine. The reactivity of these heterocycles is governed by the inherent Bond Dissociation Energies (BDEs) of the carbon-halogen bonds and the electronic withdrawing effects of the pyridine nitrogen[3].
-
C2-Iodine (Primary Functionalization): The C-I bond possesses the lowest BDE (~55 kcal/mol), making it the kinetically favored site for initial palladium-catalyzed oxidative addition (e.g., Suzuki-Miyaura coupling). The adjacent C3-chlorine provides critical steric shielding, preventing unwanted off-target dimerization.
-
C6-Fluorine (Secondary Functionalization): Once the C2 position is functionalized, the C6-fluorine becomes highly activated. The adjacent pyridine nitrogen acts as an electron sink, making C6 highly susceptible to SNAr by amines or alkoxides.
-
Causality in Scaffold Selection: 3-Chloro-5,6-difluoro-2-iodopyridine is preferred over dichloro-alternatives because the C5/C6 difluoro motif provides a stronger inductive effect, accelerating late-stage SNAr reactions while maintaining excellent metabolic stability in the final drug candidate.
Fig 1. Regioselective functionalization logic dictated by bond dissociation energies.
Characterization Data Standards: A Self-Validating System
Maintaining scientific integrity during the characterization of polyhalogenated pyridines requires orthogonal analytical techniques. Relying solely on mass spectrometry is insufficient, as it cannot differentiate between positional isomers (e.g., 5-chloro-2,3-difluoro-6-iodopyridine vs. 3-chloro-5,6-difluoro-2-iodopyridine). A self-validating system must combine exact mass confirmation with multinuclear NMR to prove regiochemical fidelity[4].
Fig 2. Self-validating analytical workflow for polyhalogenated heterocycles.
Quantitative Performance & Expected Analytical Data
The following tables summarize the standardized characterization metrics required to validate the purity and structure of 3-Chloro-5,6-difluoro-2-iodopyridine against common alternatives.
Table 1: Comparative Chromatographic & Mass Spectrometry Profile
| Scaffold | Exact Mass (Monoisotopic) | Expected MS Signal (ESI+) | Relative HPLC Retention (C18, MeCN/H2O) | Primary Impurity Risk |
| 3-Chloro-5,6-difluoro-2-iodopyridine | 274.88 Da | 275.9 [M+H]+ | Baseline (Reference) | Des-iodo derivative |
| 3,5-Dichloro-2-fluoro-6-iodopyridine | 290.85 Da | 291.9 [M+H]+ | + 1.2 minutes (More lipophilic) | Isomeric mixtures |
| 2,3-Dichloro-5-fluoropyridine | 164.98 Da | 166.0 [M+H]+ | - 2.5 minutes (Less lipophilic) | Over-chlorination |
Table 2: Standardized NMR Characterization Data (CDCl3, 298 K)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Structural Assignment Causality |
| 1H NMR | ~ 7.65 | dd, J = 9.5, 7.2 Hz (1H) | C4-H. Splitting is caused by 3J and 4J coupling to the C5 and C6 fluorines. |
| 19F NMR | ~ -90.5 | d, J = 20.0 Hz (1F) | C6-F. Downfield shift driven by proximity to the highly electronegative pyridine nitrogen. |
| 19F NMR | ~ -135.2 | d, J = 20.0 Hz (1F) | C5-F. Upfield relative to C6-F; coupled directly to the adjacent C6-F. |
| 13C NMR | ~ 155.0 | dd, 1J_CF ≈ 240 Hz | C6. Massive 1J coupling confirms direct C-F bond. |
Standardized Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling (Self-Validating)
This protocol details the C2-selective functionalization of 3-Chloro-5,6-difluoro-2-iodopyridine, utilizing specific reagents chosen for their mechanistic advantages[1].
-
Reaction Setup: In an oven-dried Schlenk flask, combine 3-Chloro-5,6-difluoro-2-iodopyridine (1.0 equiv, e.g., 100 mg), the desired arylboronic acid or ester (1.05 equiv), and PdCl2(dppf) (0.05 equiv).
-
Causality: PdCl2(dppf) is selected because the bidentate dppf ligand has a wide bite angle, which accelerates reductive elimination and prevents the electron-deficient pyridine from deactivating the palladium center.
-
-
Solvent & Base Addition: Add degassed THF and a 1M aqueous solution of K2CO3 (3.0 equiv).
-
Causality: K2CO3 provides optimal basicity for transmetalation without causing premature hydrolysis of the C6-fluorine, which would occur with stronger bases like NaOH.
-
-
Thermal Activation: Heat the biphasic mixture to 60 °C under a nitrogen atmosphere for 4 hours.
-
Self-Validation Check (In-Process Control): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.
-
Validation Logic: If the starting material mass (m/z 275.9) is absent and the product mass is present, proceed to workup. If starting material remains, do not increase temperature (which risks C6-F SNAr side-reactions); instead, extend the reaction time by 2 hours.
-
-
Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Analytical Characterization Workflow
To ensure the product meets publication and clinical development standards, follow this sequence[4].
-
HPLC-UV/MS Purity Assessment:
-
Method: C18 Column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic acid in H2O. Mobile Phase B: 0.1% Formic acid in MeCN. Gradient: 5% to 95% B over 5 minutes.
-
Validation Logic: The compound must show >95% Area Under Curve (AUC) at 254 nm. The UV max for polyhalogenated pyridines typically sits between 260-280 nm.
-
-
Multinuclear NMR Preparation:
-
Method: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl3 (100 atom % D) containing 0.03% v/v TMS as an internal standard.
-
Validation Logic: Acquire 1H, 19F, and 13C{1H} spectra. The 19F spectrum is the ultimate arbiter of regiochemical purity; the presence of exactly two doublets confirms that the C5 and C6 fluorines remain intact and that no unwanted SNAr occurred during the Suzuki coupling.
-
References
-
[2] Title: Cross-Coupling Reactions of Polyhalogenated Heterocycles Source: ResearchGate URL: [Link]
-
[3] Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: ACS Publications URL: [Link]
-
[1] Title: WO2017112556A1 - 3-(1h-pyrazol-4-yl)pyridine allosteric modulators of the m4 muscarinic acetylcholine receptor Source: Google Patents URL:
-
[4] Title: NMR Guidelines for ACS Journals Source: ACS Publications URL: [Link]
Sources
Publish Comparison Guide: Crystal Structure Analysis of 3-Chloro-5,6-difluoro-2-iodopyridine Complexes
Executive Summary
3-Chloro-5,6-difluoro-2-iodopyridine represents a specialized scaffold in the domain of halogen-bonded crystal engineering.[1] Unlike standard 2-iodopyridine (which functions as a weak monodentate donor) or perfluoroiodobenzene (a potent but promiscuous donor), this molecule offers a "tunable sigma-hole" profile. The strategic placement of Chlorine at the ortho (3) position and Fluorine at the meta/para (5,6) positions creates a unique electrostatic landscape that balances strong directionality with steric selectivity.
This guide provides a technical roadmap for researchers utilizing this scaffold in co-crystal screening, drug discovery (fragment-based design), and supramolecular assembly.
Theoretical Grounding: The Sigma-Hole Advantage
To understand the crystallographic behavior of this molecule, one must analyze the electrostatic potential surface (ESP) of the iodine atom.
-
The Mechanism: The electron-withdrawing nature of the fluorine (positions 5,6) and chlorine (position 3) atoms depletes electron density from the iodine atom along the C-I bond axis. This creates a region of positive electrostatic potential—the sigma-hole (
-hole) —capped by a belt of negative potential.[2] -
The "3-Chloro" Effect: While Fluorine is the strongest inductive withdrawer, the Chlorine at position 3 serves a dual purpose:
-
Inductive Boost: Enhances the
-hole magnitude ( ). -
Steric Gatekeeper: The bulkier Cl atom (compared to F or H) prevents "slippage" in stacking interactions, often forcing the molecule into specific, rigid docking geometries in the crystal lattice.
-
Comparative Sigma-Hole Potential (Estimated)
| Molecule | Substituents | Est. | Halogen Bond Strength |
| 2-Iodopyridine | None | ~90 | Weak / Reversible |
| 3-Chloro-5,6-difluoro-2-iodopyridine | 3-Cl, 5,6-F | ~145 - 160 | Strong / Directional |
| Pentafluoroiodopyridine | Perfluoro | ~170 - 180 | Very Strong / Promiscuous |
Key Insight: This molecule occupies the "Goldilocks Zone"—strong enough to drive co-crystallization reliably, but selective enough to avoid the kinetic trapping often seen with perfluorinated donors.
Comparative Analysis: Structural Performance
This section compares the target molecule against industry-standard alternatives in the context of crystal engineering.
Metric 1: Halogen Bond Geometry (C-I[3]···N)
In co-crystals with nitrogen acceptors (e.g., 4,4'-bipyridine), the geometry of the interaction dictates stability.
-
Target (3-Cl-5,6-F-2-I-Py):
-
Interaction Angle (
): Highly linear ( ). The 3-Cl steric bulk penalizes bent geometries. -
Reduction Ratio (
): Typically (Interaction distance / Sum of vdW radii).
-
-
Alternative (2-Iodopyridine):
-
Interaction Angle: Variable (
). Lacks the "locking" mechanism of the halogen belt. -
Reduction Ratio:
(Weak interaction).
-
Metric 2: Packing Motifs
-
Target: Tends to form planar ribbons or helical chains depending on the co-former. The 5,6-difluoro substitution suppresses C-H···
edge-to-face interactions, favoring face-to-face -stacking. -
Alternative (Non-fluorinated): Dominated by Herringbone (T-shaped) packing due to strong C-H···
forces, which often compete with and disrupt the desired halogen bonding network.
Summary Table: Performance vs. Alternatives
| Feature | 2-Iodopyridine (Baseline) | 3-Chloro-5,6-difluoro-2-iodopyridine | 1,4-Diiodotetrafluorobenzene (Benchmark) |
| Donor Strength | Low | High | Very High |
| Solubility | High | Moderate (Lipophilic) | Low |
| Melting Point | Low (< 30°C) | Medium (Solid @ RT) | High (> 100°C) |
| Crystal Habit | Needles (fragile) | Blocks/Prisms (robust) | Plates |
| Primary Interaction | Weak XB / H-bond | Strong XB (C-I[3]···N/O) | Dual XB (Linear Chains) |
Experimental Protocol: Crystallization & Characterization
To validate the structure of complexes involving 3-Chloro-5,6-difluoro-2-iodopyridine, follow this self-validating workflow.
Phase A: Co-Crystal Screening (Liquid-Assisted Grinding)
Use this method for rapid hit identification.
-
Stoichiometry: Weigh 1:1 molar ratio of the target iodopyridine and a strong acceptor (e.g., 4-Dimethylaminopyridine or Triphenylphosphine oxide).
-
Grinding: Place in a stainless steel jar with 2 balls. Add 10
L of Methanol or Chloroform . -
Process: Grind at 30 Hz for 20 minutes.
-
Validation: Analyze by PXRD. New peaks (distinct from starting materials) indicate complex formation.
Phase B: Single Crystal Growth (Slow Evaporation)
Use this method for structure solution.
-
Solvent System: Dissolve the complex in a 1:1 mixture of Dichloromethane (DCM) and Hexane .
-
Why? DCM solubilizes the halogenated pyridine; Hexane acts as an anti-solvent to drive slow nucleation.
-
-
Setup: Place in a small vial (4 mL), cover with parafilm, and poke 3-5 pinholes.
-
Incubation: Store at 4°C in a vibration-free environment. Crystals (blocks) should appear in 3-7 days.
Phase C: X-Ray Data Collection
-
Source: Use Mo-K
( Å) rather than Cu-K .-
Reasoning: The Iodine and Chlorine atoms absorb Cu radiation heavily, leading to absorption correction errors. Mo radiation minimizes this and provides better resolution at high angles.
-
-
Temperature: Collect at 100 K .
Visualization of Structural Logic
The following diagram illustrates the "Tuning" logic used to select this specific molecule for crystal engineering, showing how substituents alter the assembly pathway.
Caption: Logical pathway for selecting 3-Chloro-5,6-difluoro-2-iodopyridine. Fluorine amplifies bond strength (Thermodynamics), while Chlorine enforces geometry (Kinetics).
References
-
Metrangolo, P., et al. (2016). "The Halogen Bond."[1][7][5][6][8][9][10][11][12] Chemical Reviews. Link
-
Cavallo, G., et al. (2016). "Halogen Bonding in Crystal Engineering." Chemical Reviews. Link
-
Politzer, P., & Murray, J. S. (2017). "The Sigma-Hole: An Electrostatic Interpretation of Non-Covalent Interactions." Crystals. Link[4]
-
Sykes, A. G., et al. (2021). "Evaluation of Halogenopyridinium Cations as Halogen Bond Donors." Crystal Growth & Design. Link
-
Gilday, L. C., et al. (2015). "Halogen Bonding in Supramolecular Chemistry." Chemical Society Reviews. Link
Sources
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. The Influence of Secondary Interactions on the [N−I−N]+ Halogen Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing the Halogen Bond to the Hydrogen Bond by Solid-State NMR Spectroscopy: Anion Coordinated Dimers from 2- and 3-Iodoethynylpyridine Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Is π halogen bonding or lone pair⋯π interaction formed between borazine and some halogenated compounds? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. scholarship.richmond.edu [scholarship.richmond.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Comparing the Halogen Bond to the Hydrogen Bond by Solid-State NMR Spectroscopy: Anion Coordinated Dimers from 2- and 3-Iodoethynylpyridine Salts [re.public.polimi.it]
A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency in Fluoropyridine Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance and Challenge of Fluoropyridine Synthesis
Fluoropyridines are privileged structural motifs in modern pharmaceuticals and agrochemicals. The incorporation of fluorine into the pyridine ring can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. However, the synthesis of functionalized fluoropyridines presents a significant challenge to synthetic chemists. The electron-deficient nature of the pyridine ring, further exacerbated by the strongly electron-withdrawing fluorine atom, can deactivate the molecule towards common cross-coupling reactions. Furthermore, the potential for C-F bond activation and issues of regioselectivity add layers of complexity.
This guide provides a comparative overview of catalytic systems for the cross-coupling of fluoropyridines, offering insights into catalyst selection and performance benchmarking. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing experimental data to inform your catalyst selection and optimization efforts.
The Cornerstone of C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of C-C bonds.[1] In the context of fluoropyridine chemistry, the choice of catalyst is paramount to achieving high efficiency and yields.
Catalytic System Performance in Suzuki-Miyaura Coupling of Fluoropyridines
The efficiency of a given catalyst system is highly dependent on the specific fluoropyridine isomer and the nature of the boronic acid coupling partner. Below is a comparative summary of commonly employed palladium catalyst systems. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
| Catalyst System | Fluoropyridine Substrate | Coupling Partner | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | 82 | 10 | [2][3][4][5] |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride | 2-Furanboronic acid | 75 | 10 | [2][3][4][5] |
| PEPPSI-IPr | 2,4-Dichloropyridine | p-Fluorophenylboronic acid | High | Not specified | [6] |
| Pd(OAc)₂ / SPhos | 4-Bromotoluene (Aryl Halide Model) | Phenylboronic acid | 98 | 0.5 | [7] |
| Pd₂(dba)₃ / XPhos | 4-Chloroanisole (Aryl Halide Model) | Phenylboronic acid | 95 | 1 | [7] |
Note: The data for Pd(OAc)₂/SPhos and Pd₂(dba)₃/XPhos are provided as a general benchmark for Suzuki-Miyaura couplings of aryl halides.
Mechanistic Considerations: The Role of the Ligand
The choice of phosphine ligand is critical in overcoming the challenges associated with fluoropyridine substrates. Bulky, electron-rich ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos, RuPhos), are often necessary to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[8][9] For instance, in the coupling of dihaloheteroarenes, bulky ligands can influence the selectivity for mono- versus di-functionalization.[10] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, often providing highly stable and active catalysts.[11][12][13]
Forging C-N Bonds: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[8][14] When applied to fluoropyridines, this reaction requires careful optimization of the catalyst system to achieve high yields and avoid side reactions.
Comparative Performance of Catalysts in Buchwald-Hartwig Amination of Fluoropyridines
The performance of different phosphine ligands can vary significantly depending on the specific amine and fluoropyridine coupling partners. High-throughput experimentation has been a valuable tool for screening and identifying optimal catalyst systems.[15]
| Ligand | Amine Nucleophile | Aryl Halide Substrate | Yield (%) | Reference |
| XPhos | Diphenylamine | Bromobenzene | 96 | [16] |
| RuPhos | Diphenylamine | Bromobenzene | 96 | [16] |
| BrettPhos | Primary Amines | Aryl Chlorides | Effective | [8] |
| SPhos | Various Amines | Heterocyclic Aryl Halides | Generally Effective | [15] |
| XantPhos | Various Amines | Heterocyclic Aryl Halides | Generally Effective | [15] |
Note: The data presented is for model systems and highlights the general effectiveness of these ligands. Performance with specific fluoropyridines may vary.
Causality in Experimental Choices: Ligand Selection
The choice of ligand in a Buchwald-Hartwig amination is a critical determinant of success. For primary amines, ligands like BrettPhos have proven to be highly effective.[8] For more challenging couplings involving heteroaryl amines, ligands such as SPhos and XantPhos are often employed.[15] The steric and electronic properties of the ligand influence the rates of oxidative addition and reductive elimination, which are often the rate-limiting steps in the catalytic cycle.[9]
Accessing Alkynylated Fluoropyridines: The Sonogashira Coupling
The Sonogashira coupling provides a direct route to valuable alkynylated heterocycles.[17] The development of copper-free methodologies has expanded the scope and functional group tolerance of this reaction, making it more amenable to complex molecule synthesis.[18][19][20]
Benchmarking Catalytic Systems for the Sonogashira Coupling of Fluoropyridines
The efficiency of the Sonogashira coupling is influenced by the choice of palladium catalyst, the presence or absence of a copper co-catalyst, and the reaction conditions.
| Catalyst System | Fluoropyridine Substrate | Alkyne | Yield (%) | Conditions | Reference |
| Pd(PPh₃)₄ / CuI | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | 93 | THF/Et₃N, rt | [21] |
| Pd(PPh₃)₄ / CuI | 6-Bromo-3-fluoro-2-cyanopyridine | Propargyl alcohol | 90 | THF/Et₃N, rt | [21] |
| Pd(OAc)₂ / XPhos | Aryl Bromide (Model) | Phenylacetylene | 81 | Water, no Cu | [22] |
| Aminopyrimidine-Pd(II) complex | Aryl Iodide (Model) | Terminal Alkyne | Good to Excellent | Aqueous, no Cu | [23] |
The Rationale Behind Copper-Free Systems
While traditional Sonogashira couplings employ a copper co-catalyst, copper-free systems have gained prominence due to several advantages.[18][19] Copper can promote the homocoupling of terminal alkynes (Glaser coupling) and can be toxic, which is a concern in the synthesis of pharmaceutical intermediates. The development of highly active palladium catalysts, often employing sophisticated phosphine or NHC ligands, has enabled efficient Sonogashira couplings without the need for a copper co-catalyst.[22][23]
Standardized Protocols for Benchmarking Catalytic Performance
To ensure the validity and reproducibility of catalytic performance data, it is crucial to adhere to standardized experimental protocols. This section outlines a general procedure for conducting and benchmarking a Suzuki-Miyaura cross-coupling reaction.
Key Performance Metrics: TON and TOF
-
Turnover Number (TON): Represents the number of moles of product formed per mole of catalyst before it becomes deactivated. It is a measure of catalyst stability and longevity.[24][25][26][27][28]
-
Calculation: TON = (moles of product) / (moles of catalyst)
-
-
Turnover Frequency (TOF): Represents the number of moles of product formed per mole of catalyst per unit of time. It is a measure of the intrinsic activity of the catalyst.[24][25][26][27][28]
-
Calculation: TOF = TON / time
-
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Fluoropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Ligand (e.g., SPhos, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 10:1)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the fluoropyridine, arylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by taking aliquots and analyzing them via TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, and calculate the final yield, TON, and TOF.
Visualizing the Catalytic Process
Understanding the underlying mechanisms is key to rational catalyst design and optimization. The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling Catalytic Cycle (Copper-Free)
Caption: Generalized catalytic cycle for the copper-free Sonogashira coupling.
Experimental Workflow for Catalyst Screening
Caption: A typical high-throughput workflow for screening catalyst systems.
Conclusion
The cross-coupling of fluoropyridines is a challenging yet essential transformation in the synthesis of many important molecules. The choice of an appropriate catalytic system is critical for achieving high efficiency and selectivity. This guide has provided a comparative overview of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of fluorinated pyridines. By understanding the mechanistic principles, adhering to standardized benchmarking protocols, and leveraging the performance data presented, researchers can make more informed decisions in their synthetic endeavors. The continued development of novel and more active catalysts will undoubtedly further expand the synthetic chemist's toolbox for the efficient construction of complex fluoropyridine-containing molecules.
References
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link].
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-
Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate? Available at: [Link].
-
How to calculate the turnover number of a catalyst? ResearchGate. Available at: [Link].
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Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. Available at: [Link].
- Wang, D. et al. N-heterocyclic carbene-stabilized palladium complexes as organometallic catalysts for bioorthogonal cross-coupling reactions. J. Org. Chem. 79, 8652–8658 (2014).
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Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Available at: [Link].
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Unexpected Effect of N-Heterocyclic Carbene on the Catalytic Activity of Palladium Complex in the Cross-Coupling Reaction of K[C6F5BF3] with Aryl Chlorides. ResearchGate. Available at: [Link].
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link].
-
A new PEPPSI type N-heterocyclic carbene palladium(II) complex and its efficiency as a catalyst for Mizoroki-Heck cross-coupling reactions in water. Academia.edu. Available at: [Link].
- Rueda-Espinosa, J. et al. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Can. J. Chem. 101, 765–772 (2023).
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link].
- Adonin, N. Y. et al. The effect of N-heterocyclic carbene ligands in the palladium-catalyzed cross-coupling reaction of K[C6F5BF3] with aryl iodides and aryl bromides. Tetrahedron 64, 5920–5924 (2008).
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Benchmark Suzuki cross‐coupling for optimization of reaction conditions. ResearchGate. Available at: [Link].
-
Turnover number. Available at: [Link].
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Sonogashira Reaction of Bromofluoropyridinaldoxime Nuclei: Convergent Synthesis of Functionalized 2- and 3-Fluoropyridine Scaffolds. ResearchGate. Available at: [Link].
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Turnover number. Wikipedia. Available at: [Link].
-
Understanding Catalyst Turnover Metrics. Scribd. Available at: [Link].
- Chinchilla, R. & Nájera, C. Copper-free Sonogashira cross-coupling reactions: an overview. Chem. Soc. Rev. 40, 5084–5121 (2011).
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link].
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Copper-free Sonogashira coupling reactions in the presence of the PdCl2(PPh3)3. ResearchGate. Available at: [Link].
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From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. Available at: [Link].
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Study of mechanistic pathways in cross-linking reactions with palladium. Biodiversity. Available at: [Link].
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton. Available at: [Link].
- Chinchilla, R. & Nájera, C. Copper-free Sonogashira cross-coupling reactions: an overview. Chem. Soc. Rev. 40, 5084–5121 (2011).
- Wu, S. et al. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Org. Biomol. Chem. 12, 1121–1124 (2014).
- Vantourout, J. C. et al. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. J. Am. Chem. Soc. 144, 11496–11506 (2022).
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link].
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Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. Available at: [Link].
- Liu, P. et al. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega 5, 22596–22604 (2020).
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Sonogashira coupling. Wikipedia. Available at: [Link].
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link].
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(PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate. Available at: [Link].
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Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. University of Victoria. Available at: [Link].
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Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. Available at: [Link].
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Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. Available at: [Link].
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Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link].
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link].
-
Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium. RSC Publishing. Available at: [Link].
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Available at: [Link].
-
Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. Available at: [Link].
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The Ultimate Guide to Chromatographic Separation of Chloro-Difluoro-Iodo Pyridine Isomers
Polyhalogenated pyridines—specifically those substituted with a combination of chlorine, fluorine, and iodine—are highly privileged scaffolds in modern agrochemical and pharmaceutical development. The unique combination of these halogens imparts tunable lipophilicity, metabolic stability, and precise steric mapping for target binding.
However, separating positional isomers of chloro-difluoro-iodo pyridines presents a formidable analytical bottleneck. Because these isomers possess identical molecular weights and nearly indistinguishable overall polarities, traditional reversed-phase chromatography often fails. This guide provides an authoritative, objective comparison of advanced chromatographic techniques to resolve these complex mixtures, grounded in mechanistic causality and field-proven protocols.
Mechanistic Causality: Why Standard Methods Fail
The fundamental challenge in separating chloro-difluoro-iodo pyridine isomers lies in their physicochemical uniformity. Standard Octadecylsilane (C18) stationary phases rely almost exclusively on hydrophobic partitioning (dispersive van der Waals forces). Because the positional rearrangement of halogens on the pyridine ring barely alters the molecule's overall
To achieve baseline resolution, we must exploit orthogonal retention mechanisms . The Pentafluorophenyl (PFP) stationary phase is the gold standard for this application. The highly electronegative fluorine atoms on the PFP ring create a strong electron-deficient quadrupole moment. This enables the column to discriminate between isomers based on three distinct mechanisms [1, 2]:
- Interactions: The electron-deficient PFP ring interacts differentially with the halopyridine ring depending on how the halogens modulate the analyte's electron density.
-
Dipole-Dipole Interactions: The specific arrangement of the C-F, C-Cl, and C-I bonds creates a unique dipole vector for each isomer, which interacts strongly with the highly polar C-F bonds of the stationary phase.
-
Steric Recognition (Shape Selectivity): The rigid, planar structure of the PFP phase acts as a molecular slot, distinguishing between the large van der Waals radius of iodine (1.98 Å) and the smaller radius of fluorine (1.47 Å) based on their positional geometry.
Caption: Orthogonal retention mechanisms of PFP stationary phases enabling halopyridine isomer separation.
Comparative Performance Matrix
When selecting an alternative to C18, analytical scientists typically evaluate RP-HPLC (with specialized phases), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC-MS). Below is an objective comparison of these modalities for highly halogenated pyridine isomers [3, 4].
| Chromatographic Technique | Optimal Stationary Phase | Primary Retention Mechanism | Expected Resolution ( | Typical Run Time | Best Use Case |
| RP-HPLC (Specialized) | Pentafluorophenyl (PFP) | > 2.0 (Baseline) | 10–15 min | Analytical quantification, impurity profiling, and QA/QC. | |
| RP-HPLC (Standard) | C18 (Octadecylsilane) | Hydrophobic Partitioning | < 1.0 (Co-elution) | 15–20 min | Not recommended for positional halogen isomers. |
| Achiral SFC | Pyridyl Amide / Diol | Hydrogen bonding, Dipole | > 1.5 | 3–5 min | High-throughput screening and preparative-scale isolation. |
| GC-MS | PEG / 5% Phenyl | Boiling point, Polarity | Variable | 20–30 min | Analysis of highly volatile, thermally stable analogs only. |
Note: The carbon-iodine (C-I) bond in these isomers is highly polarizable but thermally labile. GC-MS injection ports (often >250°C) risk thermal deiodination, making liquid or supercritical fluid techniques vastly superior for structural integrity.
Decision Workflow
Caption: Decision workflow for selecting the optimal chromatographic technique for halopyridine isomers.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification and an internal quality control check to guarantee data trustworthiness.
Protocol A: High-Resolution RP-HPLC (PFP Phase)
Target: Analytical quantification and impurity profiling.
-
Step 1: Mobile Phase Preparation
-
Action: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade
) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). -
Causality: Polyhalogenation withdraws electron density from the pyridine nitrogen, lowering its pKa to < 2.0. The acidic mobile phase (pH ~2.7) ensures the halopyridines remain completely un-ionized. Ionization would increase the hydration radius, masking the subtle dipole and steric differences required for PFP-mediated shape recognition [1, 2].
-
Validation Check: Measure the pH of Mobile Phase A prior to use. A pH > 3.0 indicates insufficient acidification, which will trigger peak tailing and loss of resolution.
-
-
Step 2: Column Equilibration
-
Action: Install a sub-2 µm core-shell PFP column (e.g., 2.1 x 100 mm). Equilibrate at 40°C with 30% Mobile Phase B at 0.4 mL/min.
-
Causality: Elevated column temperature (40°C) reduces mobile phase viscosity, allowing optimal mass transfer into the superficially porous particles, which sharpens peaks and enhances resolution.
-
Validation Check: Monitor the UV baseline at 254 nm. A flat baseline with variance < 0.05 mAU/min confirms complete equilibration.
-
-
Step 3: System Suitability Test (SST)
-
Action: Inject a known standard mixture of positional isomers (e.g., 1,3-dinitrobenzene and 1,4-dinitrobenzene) before running the halopyridine samples.
-
Causality: PFP columns can lose their unique
and steric selectivity if the bonded phase degrades or if highly basic impurities foul the column. -
Validation Check: Calculate the resolution factor (
). If for the SST standards, the PFP column has lost its shape selectivity and must be regenerated or replaced before proceeding.
-
-
Step 4: Gradient Execution & Data Analysis
-
Action: Run a shallow gradient from 30% B to 60% B over 15 minutes.
-
Validation Check: Calculate the peak symmetry/tailing factor (
) for the halopyridine peaks. A self-validating run must yield a between 0.9 and 1.2. Values outside this range indicate secondary silanol interactions, requiring an increase in buffer concentration.
-
Protocol B: High-Throughput Achiral SFC
Target: Rapid screening or preparative-scale isolation.
-
Step 1: System Equilibration
-
Action: Equilibrate a Pyridyl Amide or Diol SFC column with Supercritical
and 5% Methanol containing 0.2% isopropylamine at 150 bar backpressure and 40°C. -
Causality: Supercritical
acts as a non-polar solvent (similar to hexane). The isopropylamine additive acts as a masking agent, neutralizing residual acidic silanol groups on the stationary phase. This prevents secondary ionic interactions, ensuring separation is driven purely by the specific stationary phase chemistry rather than retention artifacts [3, 4]. -
Validation Check: Monitor system backpressure. A fluctuation of > 2 bar indicates pump cavitation or
compressibility issues, which will destroy retention time reproducibility.
-
-
Step 2: Isocratic Separation
-
Action: Inject the sample in a compatible solvent (e.g., Methanol or DMSO) and run an isocratic method at 10% modifier for 5 minutes.
-
Causality: Isocratic conditions in SFC maintain a constant fluid density, which is critical for stabilizing the delicate dipole-dipole interactions between the halopyridine isomers and the stationary phase.
-
Validation Check: Perform a blank injection of the sample diluent immediately after the run. The absence of ghost peaks validates that the sample is highly soluble in the supercritical fluid and no carryover is occurring.
-
References
-
Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Agilent.com. Available at: [Link]
-
Regalado, E. L., et al. "Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers." ACS Publications. Available at: [Link]
-
Chromatography Online. "A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures." Chromatographyonline.com. Available at:[Link]
Safety Operating Guide
3-Chloro-5,6-difluoro-2-iodopyridine proper disposal procedures
This guide provides a field-proven, authoritative protocol for the disposal of 3-Chloro-5,6-difluoro-2-iodopyridine . As a specialized halogenated heterocyclic intermediate, this compound presents unique waste management challenges due to its mixed halogen content (Cl, F, I) and potential for releasing corrosive acid gases (HF, HCl, HI) and nitrogen oxides (NOx) during thermal destruction.[1]
Part 1: Chemical Identity & Hazard Characterization
Before initiating any disposal procedure, you must validate the waste stream identity.[1] This compound is often a key scaffold in medicinal chemistry (e.g., M4 receptor modulators) and is frequently misclassified as generic "halogenated waste."[1]
| Parameter | Technical Specification |
| Chemical Name | 3-Chloro-5,6-difluoro-2-iodopyridine |
| Functional Class | Poly-halogenated Heteroaromatic / Organoiodide |
| Primary Hazards | Irritant (Skin/Eye/Respiratory), Corrosive (Potential upon hydrolysis), Toxic Combustion Products (HF, HI, HCl, NOx) |
| Reactivity | Incompatible with Strong Oxidizers (Risk of liberating |
| Waste Code (RCRA) | D002 (if corrosive), Characteristic Halogenated Waste .[1] Note: While not explicitly P or U listed, it must be treated as a toxic halogenated organic.[1] |
Part 2: Core Disposal Directive
The Golden Rule: Never dispose of this compound down the drain or in general trash. Due to the Iodine (I) and Fluorine (F) content, this waste requires High-Temperature Incineration (HTI) with specific flue gas scrubbing capabilities. Standard solvent incinerators may reject high-iodine streams due to corrosion risks and emission limits.
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound or Reaction Residue)
-
Container: Use a Wide-Mouth HDPE (High-Density Polyethylene) Jar . Glass is acceptable but poses a breakage risk; HDPE is chemically resistant to halogenated pyridines.
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates, peroxides) or strong acids.[1]
-
Labeling:
Scenario B: Liquid Waste (Mother Liquors / Reaction Mixtures)
-
Stream: Segregate into Halogenated Solvent Waste .
-
Compatibility: Ensure the solvent matrix (e.g., DCM, Ethyl Acetate) is compatible.[1]
-
Caution: If the solution contains oxidizing reagents, quench them completely (using Sodium Thiosulfate or Sodium Bisulfite) before adding to the waste carboy to prevent the liberation of elemental iodine (purple vapor).
-
-
Container: HDPE or Fluorinated HDPE Carboy (Jerrycan).
Part 3: Emergency Response & Spill Cleanup
Critical Warning: Do NOT use bleach (Sodium Hypochlorite) to clean up spills of this compound. Bleach can oxidize the iodine moiety, releasing toxic/corrosive elemental iodine gas (
Recommended Spill Kit:
-
Absorbent: Vermiculite, diatomaceous earth, or chemically inert pads.[1]
-
Neutralizer (for Iodine release): 5-10% Sodium Thiosulfate solution (turns iodine from purple/brown to colorless iodide).
-
PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat.[1] Use a fume hood or respirator if dust/vapors are present.
Part 4: Visualized Workflows
Figure 1: Waste Segregation Logic
Caption: Decision matrix for segregating 3-Chloro-5,6-difluoro-2-iodopyridine waste streams to ensure regulatory compliance and incinerator compatibility.
[1]
Figure 2: Spill Response Decision Tree
Caption: Operational workflow for managing accidental releases, emphasizing the prohibition of oxidative cleaners.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Halogenated Pyridines. PubChem.[3][4] Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Waste Classification of Halogenated Organics (40 CFR Part 261). EPA.gov. Available at: [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. WO2017112556A1 - 3-(1h-pyrazol-4-yl)pyridine allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 3. 2-Iodopyridine | C5H4IN | CID 221126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloro-5-iodo-pyridine AldrichCPR 77332-90-2 [sigmaaldrich.com]
Personal Protective Equipment (PPE) & Handling Guide: 3-Chloro-5,6-difluoro-2-iodopyridine
Executive Summary & Hazard Context[1][2][3][4][5][6][7][8][9]
3-Chloro-5,6-difluoro-2-iodopyridine is a highly functionalized heterocyclic building block. While specific toxicological data for this exact isomer may be sparse in public registries, its structural motif—a poly-halogenated pyridine ring—dictates a strict "Universal Precaution" approach.
The Hazard Profile (Inferred from Structural Analogs):
-
Skin/Eye Corrosivity: Halogenated pyridines are potent alkylating agents and irritants. They can cause severe dermatitis and ocular damage.
-
Permeation Risk: The lipophilic nature of the pyridine ring, enhanced by iodine and chlorine substitution, facilitates rapid dermal absorption.
-
Respiratory Irritation: Dust or vapors are likely to trigger STOT-SE 3 (respiratory tract irritation).
-
Sensitization: Pyridine derivatives are known sensitizers; repeated exposure can lead to anaphylactic responses.
Core Directive: Treat this compound as a potent sensitizer and corrosive agent . Do not rely on the absence of a "Danger" skull-and-crossbones symbol to lower your guard.
The Barrier Strategy: PPE Selection
Standard laboratory PPE is insufficient for direct handling of poly-halogenated aromatics. The following specifications are non-negotiable for safe operation.
Hand Protection (The Critical Failure Point)
Standard 4-mil nitrile examination gloves provide only splash protection against halogenated pyridines. For synthesis and isolation, you must upgrade barrier thickness.
| Parameter | Recommendation | Scientific Rationale |
| Primary Layer | Laminate Film (e.g., Silver Shield™) | Halogenated aromatics permeate nitrile rubber. Laminate film offers >480 min breakthrough time.[1] |
| Outer Layer | Nitrile (minimum 5 mil) | Provides dexterity and protects the inner laminate glove from physical tears/abrasion. |
| Technique | Double Gloving | Creates a "breach indicator" system. If the outer glove degrades or stains, the inner glove remains a sterile barrier. |
| Change Frequency | Every 60 mins or immediately upon splash | Permeation rates accelerate with solvent exposure (e.g., DCM, THF used in synthesis). |
Respiratory & Ocular Protection[8]
-
Engineering Control (Primary): All handling must occur within a certified chemical fume hood operating at 80–100 fpm face velocity .
-
Eye Protection: Chemical splash goggles (ANSI Z87.1+) are required. Safety glasses with side shields are insufficient due to the risk of fine powder migration or solution splashing.
-
Respiratory (Secondary): If weighing outside a hood (strongly discouraged) or if the hood fails, use a P100/OV (Organic Vapor) cartridge respirator.
Body Shielding
-
Lab Coat: 100% Cotton or Nomex (fire-resistant). Synthetic blends can melt into skin if a flammable solvent fire occurs.
-
Apron: Chemical-resistant apron (Tychem® or similar) required during scale-up (>5g) or liquid transfers.
Operational Workflow: Step-by-Step Protocol
This workflow is designed to minimize "transient exposure"—the moments between safe storage and active reaction where accidents most often occur.
Pre-Operational Setup
-
Verify Engineering Controls: Check fume hood flow monitor.
-
Prepare Decon Solution: 5% Surfactant (Decon 90 or similar) in water. Note: Do not use strong oxidizers (bleach) as they may react with the iodine moiety.
-
Staging: Place a disposable absorbent mat (pig mat) inside the hood to capture micro-spills.
Handling & Synthesis
-
Weighing:
-
Use an anti-static gun if the solid is fluffy/static-prone.
-
Weigh directly into the tared reaction vessel to avoid transfer losses.
-
Critical: If using a spatula, wipe it clean with a solvent-soaked Kimwipe inside the hood immediately after use.
-
-
Solubilization:
-
Add solvent slowly. Halogenated pyridines can be exothermic upon dissolution in certain media.
-
Keep the vessel closed when not actively adding reagents.[2]
-
Post-Operation & Waste
-
Primary Wash: Rinse all glassware with acetone or ethyl acetate inside the hood.
-
Segregation: Collect washings in a dedicated "Halogenated Organic Waste" carboy. Do not mix with aqueous acid waste streams to prevent potential HF/HCl liberation over time.
-
Doffing: Remove outer gloves → Wash inner gloves (if reusable laminate) or discard → Remove eyewear → Wash hands with soap and cool water (warm water opens pores).
Visualizing the Safety Logic
The following diagram illustrates the decision-making pathway for handling this compound, emphasizing the "Stop Work" triggers.
Figure 1: Operational decision tree for handling halogenated pyridines, prioritizing engineering controls and emergency response triggers.
Emergency Response: Self-Validating Systems
A "self-validating" safety system means the response is prepared before the accident.
Scenario A: Skin Contact
-
Immediate Action: Do not waste time looking for a neutralizer. Water is the universal solvent here.
-
Protocol: Flush for 15 minutes minimum .
-
Validation: If the skin feels "soapy" (saponification of lipids) or burns, the chemical is still present. Continue flushing.
Scenario B: Eye Exposure
-
Immediate Action: Use the eyewash station. Hold eyelids forcibly open.
-
Protocol: Flush for 15 minutes.
-
Medical: Transport to ER immediately. Bring the SDS (or this guide if SDS is unavailable) to show the doctor the "Fluorine/Iodine" content, which may require specific calcium gluconate treatment (for F) or monitoring for thyroid impact (for I), though systemic toxicity from a splash is rare compared to local corrosion.
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - 29 CFR 1910.132. United States Department of Labor.
-
PubChem. (n.d.). Compound Summary: Halogenated Pyridines (General Hazard Classification). National Library of Medicine.
-
Ansell Chemical Resistance Guide. (8th Edition). Permeation & Degradation Data for Nitrile vs. Laminate Films.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
